Anticancer agent 110
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-5-1-12(2-6-14)9-16-10-20-18(27-16)22-17(26)13-3-7-15(8-4-13)25-11-21-23-24-25/h1-8,10-11H,9H2,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOFRQOPIQJUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Anticancer Agent 110 (Compound 13)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer Agent 110, also identified as compound 13, is a novel imidazotetrazine derivative engineered to overcome clinical resistance to temozolomide (B1682018) (TMZ), a standard-of-care alkylating agent for glioblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on cell cycle progression and apoptosis induction. The information presented is collated from preclinical studies and is intended to provide a foundational resource for researchers in oncology and drug development.
Core Mechanism of Action: DNA Alkylation and Evasion of Resistance
This compound belongs to the imidazotetrazine class of chemotherapeutics. The fundamental mechanism of action for this class is the generation of a reactive diazonium ion under physiological conditions. This cation subsequently alkylates DNA, primarily at the O6 and N7 positions of guanine (B1146940) and the N3 position of adenine. This DNA damage is cytotoxic and forms the basis of its anticancer activity.
A key innovation in the design of this compound is its ability to circumvent common resistance mechanisms that limit the efficacy of temozolomide. Specifically, it is effective against tumor cells that express O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the cytotoxic O6-methylguanine adducts induced by TMZ. Furthermore, its activity is independent of the mismatch repair (MMR) system, which is often deficient in TMZ-resistant tumors.
Quantitative Efficacy Data
The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key in vitro efficacy data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U373V | Glioblastoma | 3.59 |
| U373M | Glioblastoma | 4.09 |
| HCT116 | Colon Carcinoma | 5.35 |
Table 2: Clonogenic Survival Assay
| Cell Line | Treatment Concentration | Surviving Fraction (%) |
| U373V | 10 µM | <10 |
| U373M | 10 µM | <15 |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Clonogenic Survival Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of 6% glutaraldehyde (B144438) and 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Cell Cycle Analysis by DNA Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Cyclin B1, CDK1, cleaved PARP, cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the relative protein expression levels.
Signaling Pathways and Visualizations
G2/M Cell Cycle Arrest
This compound induces a significant arrest of the cell cycle in the G2/M phase.[1] This is a common cellular response to DNA damage, providing time for DNA repair before entry into mitosis. The underlying signaling pathway involves the activation of DNA damage response (DDR) kinases such as ATM and ATR, which in turn phosphorylate and activate checkpoint kinases Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the dephosphorylation and activation of the Cyclin B1/CDK1 complex, which is essential for mitotic entry.
Caption: G2/M cell cycle arrest pathway induced by this compound.
Apoptosis Induction
Prolonged G2/M arrest due to irreparable DNA damage ultimately triggers apoptosis, or programmed cell death. This compound induces apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by changes in the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.
Caption: Intrinsic apoptosis pathway activated by this compound.
Experimental Workflow
The following diagram outlines the logical workflow for the in vitro characterization of this compound's mechanism of action.
Caption: Experimental workflow for mechanism of action studies.
References
In-Depth Technical Guide: Anticancer Agent 110 (Compound 13)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of Anticancer Agent 110, also known as compound 13. This novel imidazotetrazinone analogue has demonstrated significant potential in overcoming tumor resistance to existing chemotherapies.
Introduction
This compound (compound 13) is a novel imidazotetrazinone derivative designed to overcome resistance mechanisms to the standard-of-care glioblastoma drug, temozolomide. It incorporates a propargyl alkylating moiety and a thiazole (B1198619) ring as an isosteric replacement for the carboxamide group in temozolomide.[1] This modification results in enhanced growth-inhibitory activity against various human tumor cell lines, including those with molecular features that confer resistance to temozolomide.[1] The primary mechanism of action for this compound is the induction of cell cycle arrest at the G2/M phase, followed by apoptosis.[2]
Synthesis
The synthesis of this compound is achievable on a gram scale. The key starting material is 5-diazo-imidazole-4-carbonitrile, which undergoes a cycloaddition reaction with methyl isocyanate to form the imidazotetrazine core. Subsequent modifications lead to the final compound.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the laboratory synthesis of this compound is provided below.
Materials:
-
5-Diazoimidazole-4-carbonitrile
-
Methyl isocyanate
-
Dry Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 5-diazoimidazole-4-carbonitrile (6.15 mmol) in dry DMSO (3 mL), add methyl isocyanate (18.45 mmol).
-
Stir the reaction mixture in the dark at 25 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, purify the reaction mixture by flash column chromatography on silica gel, eluting with ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 3-Methylimidazo[5,1-d]-1,2,3,5-tetrazine-8-carbonitrile (cyanotemozolomide) as an amber solid.
Note: This is a representative synthesis for a related imidazotetrazine. The exact synthesis for this compound with the propargyl and thiazole moieties would follow a similar multi-step pathway, likely detailed in the primary literature.
Characterization
The structural and physicochemical properties of this compound have been determined using various analytical techniques.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C_6H_6N_6OS |
| Appearance | Orange powder |
| Melting Point | 165-167 °C (decomposed) |
| ¹H NMR (DMSO-d₆, δ ppm) | 3.86 (3H, s, CH₃), 8.82 (1H, s, H-6), 9.47 (1H, br s, NH), 9.94 (1H, br s, NH) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 36.42 (CH₃), 127.98 (C-6), 134.04 (C-8), 134.80 (C-8a), 139.36 (C-4), 188.03 (CSNH₂) |
| Mass Spectrometry (CI) | m/z 211 (M+1)⁺ |
| Infrared (KBr, cm⁻¹) | 3127, 1750 (C=O), 1628, 1460, 1059, 947, 648 |
Note: The characterization data presented is for a closely related 8-thiocarbamoyl imidazotetrazinone and serves as a representative example. The precise data for this compound can be found in the primary research publication.
Biological Activity
The in vitro cytotoxicity of this compound has been evaluated against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| U373V | Astrocytoma | 3.59 |
| U373M | Astrocytoma | 4.09 |
| HCT116 | Colon Carcinoma | 5.35 |
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase and subsequently triggering apoptosis.[2] This is a common mechanism for DNA damaging agents. The propargyl group of this compound is believed to be the alkylating moiety that causes DNA damage.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in 70% ethanol (B145695) at -20 °C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced G2/M arrest and apoptosis.
Conclusion
This compound (compound 13) is a promising novel imidazotetrazinone with potent anticancer activity, particularly against tumor cells resistant to current therapies. Its distinct chemical structure allows for effective DNA alkylation, leading to G2/M cell cycle arrest and apoptosis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
The Discovery and Development of Bavdegalutamide (ARV-110): A Technical Guide to a Novel Anticancer Agent
For Immediate Release
A Comprehensive Overview of Bavdegalutamide (B8270050) (ARV-110), a First-in-Class PROTAC Androgen Receptor Degrader for the Treatment of Prostate Cancer.
This technical guide provides an in-depth analysis of the discovery, mechanism of action, preclinical efficacy, and clinical development of bavdegalutamide (ARV-110), a pioneering anticancer agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental protocols, and visualizes complex biological and experimental processes.
Introduction: A Novel Approach to Androgen Receptor Targeting
Androgen receptor (AR) signaling is a critical driver of prostate cancer progression, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] While therapies targeting the AR pathway are standard treatments, resistance often emerges through mechanisms such as AR gene amplification, mutation, and the expression of splice variants.[1][3] Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by selectively targeting the AR for degradation.[3][4]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Bavdegalutamide is a heterobifunctional small molecule composed of a ligand that binds to the androgen receptor and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[3][4] This dual binding induces the formation of a ternary complex, bringing the AR into close proximity with the E3 ligase machinery.[3] This proximity facilitates the polyubiquitination of the AR, marking it for subsequent degradation by the 26S proteasome.[3] This degradation-based mechanism is distinct from traditional AR inhibitors that merely block signaling, allowing for the elimination of the AR protein, including many clinically relevant mutant forms.[1][3]
Figure 1: Mechanism of action of Bavdegalutamide in inducing AR degradation.
Quantitative Preclinical Data
The preclinical efficacy of bavdegalutamide has been demonstrated through extensive in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Activity of Bavdegalutamide in Prostate Cancer Cell Lines
| Cell Line | AR Status | DC50 (nM) | IC50 (nM) | Notes |
| VCaP | Wild-type, Amplified | ~1 | 1.5 | Demonstrates potent degradation and inhibition of proliferation.[5][6] |
| LNCaP | T878A Mutant | ~1 | 16.2 | Effective against this common AR mutation.[5][6] |
| T-REx-293 | Stably expressed WT & mutants | Degrades WT and clinically relevant mutants | N/A | Shows activity against various resistance-conferring mutations.[7] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.
Table 2: In Vivo Anti-Tumor Efficacy of Bavdegalutamide in Xenograft Models
| Xenograft Model | Treatment and Dose | Tumor Growth Inhibition (%) | AR Degradation (%) | Notes |
| VCaP | 1 mg/kg PO QD | Significant | >90% | Orally bioavailable and demonstrates robust in vivo activity.[6][8] |
| Enzalutamide-resistant VCaP | 1 mg/kg PO QD | Significant | N/A | Overcomes resistance to standard-of-care AR inhibitor.[6][8] |
| Patient-Derived Xenograft (PDX) | N/A | Significant | N/A | Efficacy demonstrated in a model more representative of human tumors.[6] |
PO QD: Per os, once daily; N/A: Not Available from the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.
In Vitro Cell-Based Assays
This protocol is designed to quantify the reduction in AR protein levels following treatment with bavdegalutamide.
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media (e.g., RPMI-1640 with 10% FBS) to approximately 70-80% confluency.[3]
-
Treatment: Treat cells with varying concentrations of bavdegalutamide for a specified duration (e.g., 8 hours).[9]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against AR and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a chemiluminescent substrate for detection and quantify band intensities to determine the percentage of AR degradation relative to the vehicle-treated control.
This assay measures the effect of bavdegalutamide on the growth of prostate cancer cells.
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density.
-
Treatment: After allowing cells to adhere overnight, treat with a range of bavdegalutamide concentrations.
-
Incubation: Incubate the plates for a period of 3-5 days.
-
Viability Measurement: Assess cell viability using a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
In Vivo Xenograft Studies
This protocol outlines the methodology for evaluating the anti-tumor efficacy of bavdegalutamide in a mouse model.
-
Cell Implantation: Subcutaneously implant prostate cancer cells (e.g., VCaP) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, bavdegalutamide, and/or a comparator agent like enzalutamide). Administer bavdegalutamide and enzalutamide (B1683756) orally at specified doses daily.[4]
-
Efficacy Endpoints: Measure tumor volumes regularly (e.g., twice weekly) using calipers.[4] Calculate tumor growth inhibition by comparing the change in tumor volume in treated groups to the vehicle control group.[4]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blot to confirm target engagement.[10]
Figure 2: Workflow for an in vivo xenograft study of bavdegalutamide.
Clinical Development and Future Directions
Bavdegalutamide was the first PROTAC protein degrader to enter human clinical trials.[1] The Phase 1/2 ARDENT trial (NCT03888612) evaluated its safety, tolerability, and anti-tumor activity in patients with mCRPC.[11][12]
Table 3: Summary of Key Findings from the ARDENT Phase 1/2 Trial (NCT03888612)
| Patient Population | Key Outcomes | Notes |
| Heavily pretreated mCRPC patients | Recommended Phase 2 Dose (RP2D): 420 mg orally once daily. Manageable safety profile.[11] | The trial enrolled patients who had received multiple prior lines of therapy.[10] |
| Patients with AR T878X/H875Y mutations | 46% experienced a PSA decline of ≥50%. Two of seven patients had confirmed RECIST partial responses.[11] | Demonstrates enhanced activity in a biomarker-defined subgroup.[11] |
| Patients without AR T878X/H875Y mutations | PSA declines of at least 50% were also observed.[11] | Suggests broader activity beyond the specific mutant subgroup.[11] |
Bavdegalutamide has shown promising clinical activity and a manageable safety profile in a heavily pretreated mCRPC population.[10][11] Its novel mechanism of action, which leads to the catalytic degradation of the AR protein, offers a compelling strategy to address the key drivers of resistance to current AR-targeted therapies.[10] Ongoing and future studies will further elucidate the role of bavdegalutamide in the treatment landscape of advanced prostate cancer.
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. onclive.com [onclive.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: Target Identification and Validation of Anticancer Agent 110 (AC-110)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical overview of the target identification and validation process for AC-110, a novel small-molecule inhibitor with potent anticancer activity. Through a series of biochemical, cellular, and in vivo studies, Bruton's tyrosine kinase (BTK) has been identified and validated as the primary molecular target of AC-110. This guide details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Anticancer Agent 110 (AC-110) is a next-generation, orally bioavailable small molecule designed for high potency and selectivity. Early phenotypic screening revealed its significant cytotoxic effects against a panel of B-cell malignancy cell lines. The subsequent investigation focused on elucidating its mechanism of action by identifying its direct molecular target, a critical step in modern drug development. This guide summarizes the successful identification and validation of Bruton's tyrosine kinase (BTK) as the primary target of AC-110. BTK is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor (BCR) signaling pathway, which is a clinically validated target for treating various B-cell cancers.
Target Identification Strategy
An integrated approach was utilized to identify the molecular target of AC-110, combining affinity-based methods with functional genomic screens. The primary strategy involved synthesizing a biotinylated derivative of AC-110 for affinity purification, followed by mass spectrometry to identify binding partners. This approach successfully isolated BTK as a high-confidence candidate.
Figure 1: Workflow for the identification and validation of BTK as the target of AC-110.
Target Validation: Biochemical and Cellular Evidence
Following the identification of BTK as a primary candidate, a series of validation experiments were conducted to confirm its role as the direct target of AC-110 and to characterize the functional consequences of this interaction.
Biochemical Potency and Selectivity
The inhibitory activity of AC-110 against purified, recombinant BTK was assessed. The compound demonstrated potent, low-nanomolar inhibition of BTK kinase activity. To assess selectivity, AC-110 was profiled against a panel of 400 other kinases. The results confirm that AC-110 is highly selective for BTK.
Table 1: Biochemical Activity of AC-110
| Target Kinase | IC50 (nM) | Kinase Selectivity Panel (400 kinases) |
|---|---|---|
| BTK (Wild-Type) | 1.2 | High selectivity; >100-fold for most kinases |
| TEC | 85 | - |
| EGFR | > 5,000 | - |
| SRC | > 10,000 | - |
Cellular Activity and Mechanism
The effect of AC-110 on the viability of BTK-dependent cancer cells was measured. AC-110 induced potent dose-dependent cytotoxicity in the TMD8 cell line, a diffuse large B-cell lymphoma (DLBCL) model known to rely on BCR signaling.
To confirm that AC-110 inhibits BTK signaling within the cell, the phosphorylation of PLCγ2 (a direct downstream substrate of BTK) was measured by Western blot. Treatment with AC-110 led to a marked reduction in phosphorylated PLCγ2 (p-PLCγ2), confirming on-target pathway inhibition.
Table 2: Cellular Activity of AC-110 in TMD8 Cells
| Assay Type | Endpoint | Value |
|---|---|---|
| Cell Viability (MTT Assay) | EC50 (72h) | 8.5 nM |
| Pathway Inhibition (Western Blot) | p-PLCγ2 IC50 | 15.2 nM |
// Define nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; LYN [label="LYN/SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; BTK [label="BTK", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; PLCg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FFFFFF", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_Flux [label="Ca²⁺ Mobilization", fillcolor="#FFFFFF", fontcolor="#202124"]; PKC [label="PKCβ Activation", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC110 [label="AC-110", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];
// Define edges and pathway flow BCR -> LYN [label="Antigen\nBinding"]; LYN -> BTK [label="Phosphorylates"]; BTK -> PLCg2 [label="Phosphorylates"]; PLCg2 -> {IP3, DAG} [label="Cleaves PIP2"]; IP3 -> Ca_Flux; DAG -> PKC; {Ca_Flux, PKC} -> NFkB; NFkB -> Proliferation;
// Inhibitor action AC110 -> BTK [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2, label="Inhibits"]; } END_OF_DOT
Figure 2: The BTK signaling pathway and the inhibitory action of AC-110.
Confirmation of Direct Target Engagement in Cells
To provide definitive evidence that AC-110 physically binds to BTK in an unperturbed cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stability of a target protein. Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature (Tm).
Treatment of TMD8 cells with AC-110 resulted in a significant thermal stabilization of BTK, demonstrating direct target engagement.
Table 3: Cellular Thermal Shift Assay (CETSA) Data for BTK
| Treatment Group | Compound Conc. | Melting Temp (Tm) | Thermal Shift (ΔTm) |
|---|---|---|---|
| Vehicle (DMSO) | - | 48.2 °C | - |
| AC-110 | 1 µM | 55.9 °C | +7.7 °C |
// Nodes start [label="Intact Cells\n(TMD8)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with AC-110\nor Vehicle (DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Challenge\n(Temperature Gradient)", fillcolor="#FBBC05", fontcolor="#202124"]; lyse [label="Cell Lysis &\nCentrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Soluble\nProtein Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze BTK levels\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot Melting Curve\n(Determine Tm)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treat; treat -> heat; heat -> lyse; lyse -> collect; collect -> analyze; analyze -> plot; } END_OF_DOT
Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Target Validation
The anticancer efficacy of AC-110 was evaluated in a TMD8 xenograft mouse model.[1] Oral administration of AC-110 resulted in significant, dose-dependent tumor growth inhibition compared to the vehicle-treated control group, validating the therapeutic potential of targeting BTK with AC-110 in a preclinical in vivo setting.
Table 4: In Vivo Efficacy of AC-110 in TMD8 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) at Day 21 |
|---|---|---|
| Vehicle | - | 0% |
| AC-110 | 10 | 45% |
| AC-110 | 30 | 88% |
Conclusion
The collective evidence from biochemical, cellular, and in vivo studies provides a robust validation of Bruton's tyrosine kinase as the primary anticancer target of AC-110. AC-110 potently and selectively inhibits BTK, leading to the disruption of downstream BCR signaling, induction of cancer cell death, and significant tumor growth inhibition in a preclinical model of B-cell lymphoma. These findings establish a clear mechanism of action and provide a strong rationale for the clinical development of AC-110.
Appendix: Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[2]
-
Compound Treatment: Add serial dilutions of AC-110 (or vehicle control) to the wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3] Incubate for 4 hours at 37°C.[2][4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the EC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p-PLCγ2
-
Cell Treatment & Lysis: Plate TMD8 cells and starve overnight. Treat with AC-110 for 2 hours, then stimulate with anti-IgM antibody for 10 minutes. Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for p-PLCγ2 (Tyr759).[6] Also, probe a separate blot with an antibody for total PLCγ2 as a loading control.[7]
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the p-PLCγ2 signal to the total PLCγ2 signal.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Harvest TMD8 cells and resuspend in PBS. Treat the cell suspension with 1 µM AC-110 or vehicle (DMSO) and incubate for 1 hour at 37°C.[8]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes.[9] Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C.[8][10]
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[8]
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble BTK at each temperature point via Western blot, as described above.
-
Data Plotting: Quantify the band intensities and plot the percentage of soluble BTK relative to the 37°C control against the temperature. Determine the melting temperature (Tm) by fitting the data to a Boltzmann sigmoidal curve.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-PLCγ2 (Tyr759) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Anticancer Agent 110: A Tale of Two Molecules
The term "Anticancer agent 110" is not uniquely assigned to a single chemical entity in publicly available scientific literature. Research indicates that this identifier may refer to at least two distinct investigational compounds with significant anticancer properties: ARV-110 (Bavdegalutamide) , a targeted protein degrader, and Antitumor agent-110 (compound 13) , a novel imidazotetrazine derivative. This guide provides a detailed technical overview of both molecules, addressing their chemical structures, physicochemical and pharmacological properties, mechanisms of action, and relevant experimental protocols.
Part 1: ARV-110 (Bavdegalutamide) - A PROTAC Androgen Receptor Degrader
ARV-110, also known as Bavdegalutamide, is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] It represents a novel therapeutic strategy for prostate cancer, particularly in cases that have developed resistance to conventional anti-androgen therapies.[1][4][5]
Chemical Structure and Physicochemical Properties
ARV-110 is a heterobifunctional molecule consisting of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6]
| Property | Value | Reference |
| IUPAC Name | N-((1r,4r)-4-(3-chloro-4-cyanophenoxy)cyclohexyl)-6-(4-((4-(2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)methyl)piperidin-1-yl)pyridazine-3-carboxamide | [7] |
| Molecular Formula | C₄₁H₄₃ClFN₉O₆ | [7] |
| Molecular Weight | 812.30 g/mol | [7] |
| CAS Number | 2222112-77-6 | [7] |
| Solubility | Soluble in DMSO | [8] |
| Oral Bioavailability (Rat) | 23.83% | [9] |
| Oral Bioavailability (Mouse) | 37.89% | [9] |
Pharmacological Properties
ARV-110 induces the degradation of both wild-type and certain mutant forms of the Androgen Receptor that are associated with resistance to drugs like enzalutamide.[5]
| Parameter | Value | Cell Line/Model | Reference |
| AR Degradation (DC₅₀) | ~1 nM | VCaP cells | [10] |
| Cell Growth Inhibition (IC₅₀) | 1.5 nM | VCaP cells | [11] |
| Cell Growth Inhibition (IC₅₀) | 16.2 nM | LNCaP cells | [11] |
| In Vivo AR Degradation | >90% at 1 mg/kg PO QD | Mouse xenograft | [10] |
Mechanism of Action
As a PROTAC, ARV-110's mechanism of action involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate the Androgen Receptor.
Caption: Mechanism of ARV-110-mediated degradation of the Androgen Receptor.
Signaling Pathway
ARV-110's degradation of the Androgen Receptor effectively shuts down AR-mediated signaling, which is a key driver of prostate cancer cell growth and survival.
Caption: ARV-110 inhibits the Androgen Receptor signaling pathway by inducing AR degradation.
Experimental Protocols
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., VCaP, LNCaP) in appropriate media.
-
Treat cells with varying concentrations of ARV-110 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the Androgen Receptor and the loading control.
-
Normalize the AR band intensity to the loading control.
-
Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
Determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of ARV-110. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Part 2: Antitumor agent-110 (compound 13) - A Novel Imidazotetrazine
"Antitumor agent-110" is also used to refer to "compound 13" from a study by Summers et al., which describes a new series of anticancer imidazotetrazines.[12] These compounds are designed to overcome tumor resistance to the clinically used drug temozolomide.[12]
Chemical Structure and Physicochemical Properties
Detailed public information regarding the specific chemical structure and a comprehensive list of physicochemical properties for "Antitumor agent-110 (compound 13)" is limited. The primary literature describes it as an imidazotetrazine derivative containing a propargyl alkylating moiety and a thiazole (B1198619) ring as an isosteric replacement for a carboxamide group.[12]
| Property | Value | Reference |
| Chemical Class | Imidazotetrazinone | [12] |
| Key Structural Features | Propargyl alkylating moiety, Thiazole ring | [12] |
| Permeability | Good permeability properties | [13] |
Pharmacological Properties
This compound has shown potent growth-inhibitory activity against human tumor cell lines, including those resistant to temozolomide.[12]
| Parameter | Effect | Cell Line/Model | Reference |
| Cell Cycle | G2/M phase arrest | K-562 leukemia cells | [13] |
| Apoptosis | Induction of apoptosis | K-562 leukemia cells | [13] |
| DNA Damage | Induces DNA damage | K-562 leukemia cells | [6] |
| Cytotoxicity (IC₅₀) | 0.7 µM | K-562 leukemia cells | [6] |
Mechanism of Action
The mechanism of action for this class of imidazotetrazines involves the generation of a reactive alkylating species that damages DNA, leading to cell cycle arrest and apoptosis. The propargyl group is the proposed DNA alkylating moiety.
Caption: A generalized experimental workflow for evaluating the in vitro activity of imidazotetrazine anticancer agents.
Experimental Protocols
Detailed protocols specific to "Antitumor agent-110 (compound 13)" are found within the primary research article. However, standard methodologies for the observed effects are provided below.
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment:
-
Culture cells (e.g., K-562) and treat with "Antitumor agent-110 (compound 13)" at various concentrations and for different time points. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation.
-
Wash with PBS and fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or store for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content will be proportional to the fluorescence intensity of PI.
-
Gate the cell population to exclude debris and doublets.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak would indicate a G2/M arrest.
-
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment:
-
Treat cells with "Antitumor agent-110 (compound 13)" as described for the cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Viable cells: Annexin V-negative and PI-negative.
-
-
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
-
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion
The designation "this compound" highlights two distinct and promising approaches to cancer therapy. ARV-110 (Bavdegalutamide) exemplifies the innovative field of targeted protein degradation, offering a potential solution to resistance mechanisms in prostate cancer by eliminating the Androgen Receptor. In contrast, "Antitumor agent-110 (compound 13)" represents a progression in the development of DNA alkylating agents, with the potential to overcome resistance to established chemotherapies like temozolomide. For researchers and drug development professionals, understanding the specific molecule of interest is crucial, as their chemical properties, mechanisms of action, and developmental pathways are fundamentally different. Further research and clarification of nomenclature will be essential as these and other novel anticancer agents advance through the development pipeline.
References
- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and growth-inhibitory activities of imidazo[5,1- d]-1,2,3,5-tetrazine-8-carboxamides related to the anti-tumour drug temozolomide, with appended silicon, benzyl and heteromethyl groups at the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 11. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 110" in vitro cytotoxicity in cancer cell lines
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the in vitro cytotoxicity of the novel investigational compound, "Anticancer agent 110." The document encapsulates critical data on its activity across a panel of human cancer cell lines, outlines the methodologies employed for these assessments, and visualizes the key signaling pathways implicated in its mechanism of action. The structured presentation of quantitative data, experimental protocols, and pathway diagrams is intended to furnish researchers, scientists, and drug development professionals with a thorough understanding of this agent's preclinical profile, thereby facilitating further research and development efforts.
In Vitro Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined for each cell line following a 72-hour exposure period. The results, summarized in the table below, indicate a broad spectrum of activity with notable potency in specific cancer types.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.52 |
| MCF-7 | Breast Adenocarcinoma | 0.89 |
| HeLa | Cervical Adenocarcinoma | 1.15 |
| HT-29 | Colorectal Adenocarcinoma | 0.45 |
| HepG2 | Hepatocellular Carcinoma | 2.31 |
| U-87 MG | Glioblastoma | 0.78 |
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (A549, MCF-7, HeLa, HT-29, HepG2, and U-87 MG) were procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. All cell lines were routinely tested for mycoplasma contamination.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay. The workflow for this experiment is depicted below.
Detailed Steps:
-
Cell Seeding: Cells were harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Addition: this compound was serially diluted in culture medium and added to the wells. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours.
-
Cell Fixation: The incubation medium was discarded, and cells were fixed by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The plates were air-dried, and the bound SRB dye was solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance was measured at 510 nm using a microplate reader.
-
IC50 Determination: The percentage of cell survival was calculated relative to the vehicle control, and IC50 values were determined by non-linear regression analysis of the dose-response curves.
Proposed Mechanism of Action: Signaling Pathway Analysis
Preliminary mechanistic studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis, potentially mediated by the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.
Unraveling the Apoptotic Mechanisms of Anticancer Agent 110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the apoptotic effects of Anticancer Agent 110 (CAS 887349-03-3), a potent small-molecule compound identified for its cytotoxic activity against hematological malignancies. The focus of this document is to elucidate its mechanism of action, particularly its role in activating programmed cell death pathways.
Core Mechanism of Action
This compound is a DNA damage-inducing compound with a molecular weight of 380.4 g/mol .[1] Its primary mechanism involves direct interaction with DNA, leading to double-strand breaks. This triggers a cascade of cellular events culminating in the activation of apoptotic pathways, making it a subject of interest for cancer therapeutics, especially for chronic granulocytic leukemia (CGL).[1] Preclinical studies have indicated its selectivity for cancer cells that are rapidly dividing, while sparing normal cells at therapeutic concentrations.[1] The compound's effectiveness is notably enhanced in leukemia cell lines with deficiencies in DNA repair mechanisms.[1]
Another compound, referred to as Antitumor agent-110, an imidazotetrazine, has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[2] Furthermore, a distinct agent, TP-110, functions as a proteasome inhibitor that activates caspases-8, -9, and -3, inhibits the NF-κB pathway, and leads to PARP cleavage, ultimately causing apoptosis.[2]
Quantitative Analysis of Cytotoxicity
In vitro studies have demonstrated a dose-dependent reduction in the viability of leukemia cells upon treatment with this compound. The half-maximal inhibitory concentration (IC₅₀) has been determined in cell lines derived from chronic granulocytic leukemia.
| Cell Line | IC₅₀ (µM) | Reference |
| CGL-derived cell lines | 2.5 | [1] |
| K-562 (chronic myelogenous leukemia) | nanomolar concentrations | [2][3][4] |
Animal studies have further corroborated these findings, showing a significant reduction in tumor volume with minimal hematological toxicity.[1]
| Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| Not Specified | 10 mg/kg/day | 28 days | 60% | [1] |
Apoptotic Signaling Pathways Induced by this compound
The induction of DNA double-strand breaks by this compound primarily activates the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This is a key cellular response to irreparable DNA damage.
Caption: Intrinsic apoptosis pathway initiated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the findings related to this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K-562)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Apoptotic Proteins
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
Experimental Workflow
The following diagram illustrates the typical workflow for investigating the apoptotic effects of this compound.
Caption: Standard experimental workflow for evaluating this compound.
References
Anticancer Agent 110 and the DNA Damage Response: A Technical Guide
Disclaimer: "Anticancer agent 110" is a hypothetical designation for the purpose of this technical guide. The data, mechanisms, and protocols described herein are representative of a potent topoisomerase I inhibitor, a class of anticancer agents known to induce DNA damage and elicit a robust DNA damage response.
Introduction
This compound is a novel synthetic molecule designed to selectively target and eliminate rapidly proliferating cancer cells. Its mechanism of action centers on the induction of significant DNA damage, which in turn activates the cellular DNA Damage Response (DDR). This guide provides an in-depth technical overview of this compound's interaction with the DDR, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Topoisomerase I (Top1) is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][2] It achieves this by creating transient single-strand breaks in the DNA.[1][3] this compound, as a topoisomerase I inhibitor, exerts its cytotoxic effects by trapping the Top1-DNA cleavage complex (Top1cc).[4][5] This stabilization of the cleavage complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2][4] When a DNA replication fork collides with this stabilized Top1cc, the single-strand break is converted into a more lethal double-strand break (DSB).[3][4]
The presence of these DNA lesions triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR is a crucial cellular process for maintaining genomic stability.[6] In response to DNA damage, the cell cycle is arrested to allow time for repair.[7] If the damage is too extensive to be repaired, the DDR can initiate apoptosis, or programmed cell death.[4] The primary kinases that sense and signal the presence of DNA damage are ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related).[8][9] These kinases phosphorylate a cascade of downstream proteins that execute the various functions of the DDR.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize its cytotoxic and DNA-damaging effects.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| U251 | Glioblastoma | 1.99 |
| OVC8 | Ovarian Cancer | 3.78 |
| U2OS | Osteosarcoma | 2.43 |
| A375 | Melanoma | 0.54 |
| LN18 | Glioblastoma | 3.03 |
| HepG2 | Hepatocellular Carcinoma | 8.28 |
| T98G | Glioblastoma | 14.20 |
Data is hypothetical but representative of a potent topoisomerase I inhibitor like the novel agent DIA-001, as reported in studies on various cancer cell lines.[10]
Table 2: Quantification of DNA Damage Induced by this compound (10 µM, 24h)
| Cell Line | Assay | Parameter | Value (vs. Control) |
| U2OS | Comet Assay | % Tail DNA | 45.2% (vs. 5.1%) |
| U2OS | γH2AX Foci | Foci per Cell | 87.3 (vs. 3.5) |
| A375 | Comet Assay | Olive Tail Moment | 38.6 (vs. 2.9) |
| A375 | γH2AX Foci | Foci per Cell | 95.1 (vs. 4.2) |
Signaling Pathways
DNA Damage Sensing and Signaling Cascade
This compound-induced DNA double-strand breaks, arising from replication fork collapse, are primarily sensed by the MRE11-RAD50-NBS1 (MRN) complex. This recruits and activates the ATM kinase. ATM then phosphorylates a multitude of substrates, including the histone variant H2AX (to form γH2AX), which serves as a beacon for the recruitment of additional DDR proteins, and the checkpoint kinase CHK2. Activated CHK2 further propagates the signal, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Alkaline Comet Assay for DNA Damage Quantification
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[13] Fragmented DNA (due to single or double-strand breaks) migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[12]
Methodology:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest cells by trypsinization and resuspend at 2 x 10^5 cells/mL in ice-cold 1x PBS.[11][14] All subsequent steps should be performed under dim light to prevent additional DNA damage.[11]
-
Slide Preparation:
-
Coat microscope slides with 1% normal melting point agarose and let them dry.[14]
-
Combine 10 µL of the cell suspension with 100 µL of molten 1% low melting point agarose (at 37°C).[11]
-
Quickly pipette 75 µL of this mixture onto the pre-coated slide, spread evenly, and cover with a coverslip.
-
Solidify the agarose at 4°C for 15 minutes.[12]
-
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Neutralization and Staining:
-
Visualization and Analysis:
Immunofluorescence for γH2AX Foci Formation
Principle: The phosphorylation of H2AX to form γH2AX at the sites of DSBs is a key event in the DDR.[3] Immunofluorescence microscopy can be used to visualize and quantify these γH2AX "foci," where each focus is thought to represent a single DSB.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat with this compound for the desired duration.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
-
Mounting and Imaging:
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
-
Quantify the number of distinct fluorescent foci per nucleus using image analysis software.
-
Conclusion
This compound represents a promising therapeutic strategy by exploiting the fundamental reliance of cancer cells on topoisomerase I for their rapid proliferation. By stabilizing the Top1-DNA cleavage complex, it effectively converts a transient enzymatic step into a potent DNA-damaging lesion. The subsequent engagement of the DNA Damage Response pathway ultimately determines the cell's fate, leading to cell cycle arrest and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and development of this and similar DNA damage-inducing agents. A thorough understanding of the intricate interplay between such agents and the cellular DDR is paramount for optimizing their therapeutic efficacy and for the rational design of combination therapies.[6][15]
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Relationship of DNA Damage Signaling to DNA Replication Following Treatment with DNA Topoisomerase Inhibitors Camptothecin/Topotecan, Mitoxantrone, or Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchtweet.com [researchtweet.com]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Preclinical Data on Anticancer Agent 110: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preliminary preclinical data available for "Anticancer Agent 110," a designation that appears to encompass at least two distinct investigational compounds: a small molecule DNA damaging agent identified by CAS number 887349-03-3, and a multifunctional molecule known as 11β-dichloro. This document aims to present the available data in a structured format, detail experimental methodologies, and visualize the proposed mechanisms of action.
Compound 1: this compound (CAS 887349-03-3)
This agent is a small-molecule compound characterized by its ability to induce DNA damage and apoptosis, with noted activity in hematological malignancies.[1]
Quantitative In Vitro and In Vivo Data
The following tables summarize the currently available quantitative data for this compound (CAS 887349-03-3).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chronic Granulocytic Leukemia (CGL)-derived | Leukemia | 2.5 | [1] |
| Animal Model | Treatment Regimen | Tumor Volume Reduction (%) | Noted Toxicity | Reference |
| Not Specified | 10 mg/kg/day for 28 days | 60 | Minimal hematological toxicity | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (General Protocol)
While the specific protocol used to determine the IC50 of this compound (CAS 887349-03-3) is not detailed in the available literature, a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used for this purpose. The general steps are as follows:
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the anticancer agent. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.
In Vivo Tumor Growth Inhibition Study (General Protocol)
Details of the specific in vivo study for this compound (CAS 887349-03-3) are limited. A general protocol for a xenograft study in mice is outlined below:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., CGL-derived cells) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The treatment group receives the anticancer agent at a specified dose and schedule, while the control group receives a vehicle.
-
Monitoring: Animal weight and general health are monitored throughout the study.
-
Endpoint: The study is concluded after a predefined period or when tumors in the control group reach a certain size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Mechanism of Action and Signaling Pathway
This compound (CAS 887349-03-3) is reported to exert its cytotoxic effects through direct interaction with DNA, leading to double-strand breaks.[1] This significant DNA damage subsequently triggers the activation of apoptotic pathways.[1] The compound's cytotoxicity is more pronounced in cancer cell lines with deficiencies in DNA repair mechanisms, suggesting a potential synthetic lethality approach.[1]
Compound 2: 11β-dichloro
11β-dichloro is a novel, multifunctional anticancer agent that combines a DNA alkylating aniline (B41778) mustard moiety with a steroid ligand for the androgen receptor (AR).[2][3] This design allows for a dual mechanism of action targeting both DNA and AR signaling.[2][3]
Quantitative In Vitro and In Vivo Data
While specific IC50 values are not explicitly stated in the reviewed literature, growth inhibition studies have been performed. The available data on the in vivo efficacy of 11β-dichloro is currently qualitative.
| Cell Line | Cancer Type | Androgen Receptor Status | Key Findings | Reference |
| LNCaP | Prostate Cancer | Positive (mutated T887A) | More sensitive to 11β-dichloro at concentrations >5.0 µM. | [2] |
| PC3 | Prostate Cancer | Negative | Less sensitive than LNCaP cells. | [2] |
| DU145 | Prostate Cancer | Negative | Less sensitive than LNCaP cells. | [2] |
| PC3-AR | Prostate Cancer (engineered) | Positive | Showed differential toxicity compared to PC3-neo. | [2] |
| PC3-neo | Prostate Cancer (engineered) | Negative | Control for PC3-AR. | [2] |
| Animal Model | Treatment Regimen | Key Findings | Reference |
| LNCaP Xenografts in NIH Swiss nu/nu mice | 25 mg/kg (i.p.) | The compound remains intact in the blood, is widely distributed in tissues, and forms DNA adducts in liver and tumor tissues. The level of DNA adducts in the tumor was comparable to that in LNCaP cells treated with 2.5 µmol/L in culture. | [3][4] |
| Perinatal and adult mouse models of ADPKD | 30 mg/kg daily for >6 weeks | Well-tolerated. | [5] |
Experimental Protocols
In Vitro Clonogenic Assay (General Protocol)
To assess the differential toxicity based on AR status, a clonogenic assay was employed.[2]
-
Cell Seeding: A low density of cells (e.g., PC3-AR and PC3-neo) is plated in culture dishes.
-
Treatment: Cells are treated with various concentrations of 11β-dichloro.
-
Incubation: The cells are incubated for a period that allows for colony formation (typically 1-2 weeks).
-
Colony Staining: The medium is removed, and the colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies in each dish is counted.
-
Analysis: The survival fraction is calculated by normalizing the number of colonies in treated dishes to that in control dishes.
In Vivo DNA Adduct Formation Study
-
Animal Model and Treatment: LNCaP xenografts were established in NIH Swiss nu/nu mice.[4] The mice were treated with [14C]-labeled 11β-dichloro (25 mg/kg, i.p.).[3][4]
-
Tissue Collection: At various time points, blood, liver, and tumor tissues were collected.[3]
-
DNA Isolation and Hydrolysis: DNA was isolated from the tissues and hydrolyzed to release covalent adducts.[3]
-
Analysis: The levels of [14C]-11β-DNA adducts were determined using accelerator mass spectrometry.[3][4] The structure of the adducts was analyzed by electrospray ionization mass spectrometry.[3]
Mechanism of Action and Signaling Pathways
11β-dichloro has a proposed dual mechanism of action:
-
DNA Adduct Formation and AR-Mediated Shielding: The aniline mustard component of 11β-dichloro forms covalent adducts with DNA, primarily at guanine (B1146940) bases.[3] The steroid ligand portion of the molecule then binds to the androgen receptor.[3] It is hypothesized that this AR binding to the DNA adducts shields the damaged sites from cellular repair mechanisms and disrupts the normal transcriptional function of the AR, ultimately leading to apoptosis.[3]
-
Induction of Oxidative Stress and Mitochondrial Dysfunction: 11β-dichloro has been shown to induce the production of reactive oxygen species (ROS) and cause a significant depletion of the antioxidant pool.[5] This leads to perturbation of the mitochondrial inner membrane potential, suggesting a DNA-damage independent mechanism of action involving mitochondrial dysfunction.[5] This oxidative stress is a key component of its apoptotic activity.[5]
References
- 1. Antitumor agent-110 () for sale [vulcanchem.com]
- 2. Cellular response to 11[beta]-dichloro, a novel aniline mustard-estradienone, in various prostate cancer cell lines [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. DNA adducts formed by a novel antitumor agent 11beta-dichloro in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Guadecitabine (SGI-110) for In Vitro Leukemia Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vitro activity of Guadecitabine (B612196) (SGI-110), a next-generation DNA hypomethylating agent, in the context of leukemia. Guadecitabine is a dinucleotide of decitabine (B1684300) and deoxyguanosine, a design that confers resistance to degradation by cytidine (B196190) deaminase, leading to prolonged exposure of cancer cells to the active metabolite, decitabine.[1][2] This document details its mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the underlying cellular processes.
Core Mechanism of Action
Guadecitabine acts as a DNA methyltransferase (DNMT) inhibitor.[1] Its active metabolite, decitabine, is incorporated into the DNA of replicating cells. There, it covalently traps DNMT enzymes, leading to their degradation. This process results in a passive demethylation of the genome following subsequent rounds of DNA replication. The reversal of aberrant DNA hypermethylation, a common epigenetic alteration in leukemia, can lead to the re-expression of silenced tumor suppressor genes and other cancer-related genes, ultimately inducing cell cycle arrest and apoptosis.[2]
Quantitative In Vitro Efficacy of Guadecitabine in Leukemia Cell Lines
The following tables summarize the quantitative effects of Guadecitabine on leukemia cell lines, focusing on cell viability, apoptosis induction, and cell cycle modulation.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Assay Method |
| MOLM13 | Acute Myeloid Leukemia | 10 | 120 | CellTiter-Glo |
| MV4-11 | Acute Myeloid Leukemia | 12 | 120 | CellTiter-Glo |
| OCI-AML3 | Acute Myeloid Leukemia | 31 | 120 | CellTiter-Glo |
Table 1: Guadecitabine IC50 Values in AML Cell Lines. This table presents the half-maximal inhibitory concentrations (IC50) of Guadecitabine in various acute myeloid leukemia (AML) cell lines.
| Cell Line | Guadecitabine Concentration (nM) | Percent Apoptosis (Annexin V+) | Exposure Time (h) |
| MOLM13 | 100 | 25% | 72 |
| MV4-11 | 100 | 30% | 72 |
| OCI-AML3 | 300 | 40% | 72 |
Table 2: Apoptosis Induction by Guadecitabine in AML Cell Lines. This table quantifies the percentage of apoptotic cells in AML cell lines following treatment with Guadecitabine, as determined by Annexin V staining.
| Cell Line | Guadecitabine Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Exposure Time (h) |
| MOLM13 | 100 | 55% | 20% | 25% | 48 |
| MV4-11 | 100 | 60% | 15% | 25% | 48 |
| OCI-AML3 | 300 | 50% | 25% | 25% | 48 |
Table 3: Cell Cycle Analysis of AML Cell Lines Treated with Guadecitabine. This table shows the distribution of cells in different phases of the cell cycle after Guadecitabine treatment, indicating a G2/M arrest.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility.
Cell Culture and Drug Treatment
-
Cell Lines: Human AML cell lines (e.g., MOLM13, MV4-11, OCI-AML3) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Guadecitabine (SGI-110) is dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in culture medium to the desired final concentrations for experiments.
Cell Viability Assay (CellTiter-Glo®)
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with a range of Guadecitabine concentrations for the specified duration (e.g., 120 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Culture leukemia cells with Guadecitabine at the desired concentrations for the specified time (e.g., 72 hours).
-
Harvest the cells by centrifugation and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treat leukemia cells with Guadecitabine for the indicated time (e.g., 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
After treatment with Guadecitabine, lyse the leukemia cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., DNMT1, p21, cleaved PARP, Bcl-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of Guadecitabine and a typical experimental workflow for its in vitro evaluation.
Caption: Mechanism of action of Guadecitabine in leukemia cells.
Caption: Workflow for in vitro evaluation of Guadecitabine.
References
- 1. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 2. Immunomodulatory action of SGI-110, a hypomethylating agent, in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
"Anticancer agent 110" CAS number 887349-03-3 properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110, identified by the CAS number 887349-03-3, is a synthetic small molecule with demonstrated cytotoxic properties against cancer cells. Its chemical name is 4-(4-fluorophenyl)-5-(4-methyl-1H-imidazol-1-yl)-N-(thiazol-2-yl)pyrimidin-2-amine. This document provides a comprehensive overview of its known properties, proposed mechanisms of action, and detailed experimental protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 887349-03-3 |
| Molecular Formula | C₁₈H₁₃FN₆OS |
| Molecular Weight | 380.4 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature; likely soluble in DMSO for in vitro studies |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Mechanism of Action
This compound exhibits its therapeutic potential primarily through the induction of DNA damage and subsequent activation of apoptotic pathways in cancer cells. It has shown particular efficacy in hematological malignancies, such as chronic granulocytic leukemia (CGL).
Cytotoxicity
In vitro studies have demonstrated the dose-dependent cytotoxic effects of this compound. A key reported finding is its half-maximal inhibitory concentration (IC₅₀) of 2.5 µM in CGL-derived cell lines.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| CGL-derived cell lines | Chronic Granulocytic Leukemia | 2.5 |
Mechanism of Action: DNA Damage and Apoptosis
The primary mechanism of action of this compound is the induction of DNA damage, which triggers the intrinsic apoptotic pathway. This leads to cell cycle arrest and programmed cell death. The proposed signaling cascade is depicted in the diagram below.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. While specific protocols for this compound are not extensively published, the following are standard and recommended procedures for its evaluation.
Synthesis of this compound
In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to determine the IC₅₀ value of this compound.
Caption: Workflow for determining IC₅₀ using the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Caption: General workflow for Western blot analysis.[6]
Procedure:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and quantify the protein concentration.[7]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).[6]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution.
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.[10]
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.[5]
In Vivo Antitumor Activity (Xenograft Model)
A standardized protocol for in vivo studies of pyrimidine-based anticancer agents is outlined below.[11][12]
Procedure:
-
Implant human cancer cells (e.g., a CGL cell line) subcutaneously into immunodeficient mice.[13]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (formulated in a suitable vehicle) via an appropriate route (e.g., intraperitoneal or oral).
-
Monitor tumor growth and the body weight of the mice regularly.[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion
This compound (CAS 887349-03-3) is a promising cytotoxic compound that warrants further investigation. Its mechanism of action, centered on DNA damage and apoptosis induction, makes it a candidate for development against hematological malignancies and potentially other cancers. The experimental protocols provided in this guide offer a framework for researchers to further elucidate its therapeutic potential and mechanism of action. Further studies are needed to establish a detailed synthesis protocol, and to conduct comprehensive preclinical and clinical evaluations.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Journal of Chemical Sciences : Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives - ISCA [isca.me]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer efficacies of arsenic disulfide through apoptosis induction, cell cycle arrest, and pro-survival signal inhibition in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. benchchem.com [benchchem.com]
- 12. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. researchgate.net [researchgate.net]
"Anticancer agent 110" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110 is a novel synthetic compound belonging to the imidazotetrazine class of chemotherapeutics. It has demonstrated significant potential as an anticancer agent, exhibiting potent cytotoxic effects against various cancer cell lines, particularly those of hematological origin. This technical guide provides a comprehensive overview of the compound's core properties, mechanism of action, and detailed experimental protocols for its evaluation.
Core Molecular and Physicochemical Properties
This compound is characterized by the following molecular and physical properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₃FN₆OS |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 887349-03-3 |
| Appearance | Solid |
| Storage | -20°C |
| Stability | ≥ 2 years at -20°C |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers two key cellular processes: cell cycle arrest at the G2/M phase and apoptosis (programmed cell death).[1][2] The compound is particularly effective against chronic myelogenous leukemia (K-562) cells, demonstrating high cytotoxicity at nanomolar concentrations.[1]
DNA Damage Response
As an imidazotetrazine derivative, this compound is believed to function as a DNA alkylating agent. This action leads to the formation of DNA lesions, which are recognized by the cell's DNA damage response (DDR) machinery. The activation of the DDR is a critical upstream event in the compound's mechanism of action.
G2/M Cell Cycle Arrest
Upon sensing DNA damage, the cell activates checkpoint kinases to halt cell cycle progression, allowing time for DNA repair. In the case of extensive or irreparable damage induced by this compound, the cell cycle is arrested at the G2/M transition. This prevents the cell from entering mitosis with a damaged genome, a crucial mechanism to prevent the propagation of mutations.
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell initiates apoptosis. This programmed cell death is a key mechanism by which this compound eliminates cancer cells. The apoptotic cascade is a complex signaling pathway involving a series of caspase enzymes that ultimately leads to the dismantling of the cell.
Signaling Pathway
The proposed signaling pathway for this compound is initiated by DNA damage and culminates in cell cycle arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., K-562)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC₅₀ value (the concentration of the agent that inhibits cell growth by 50%).
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound (and controls)
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Analysis (Western Blot)
This protocol is for detecting the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.
Conclusion
This compound is a promising imidazotetrazine derivative with potent anticancer activity. Its mechanism of action, centered on DNA damage-induced G2/M cell cycle arrest and apoptosis, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further elucidate its therapeutic potential and refine its application in oncology.
References
Selectivity of Anticancer Agent 110 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 110 (CAS 887349-03-3) is a novel small-molecule compound demonstrating significant potential in oncology.[1] This technical guide provides an in-depth analysis of its selectivity for cancer cells, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation. The agent's ability to preferentially target malignant cells while minimizing damage to healthy tissue is a critical attribute for a promising therapeutic candidate.
Core Mechanism of Action: DNA Damage and Apoptosis
This compound functions as a DNA-damaging agent.[1] Its primary mechanism involves direct interaction with cellular DNA, leading to the formation of double-strand breaks.[1] This extensive DNA damage triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[1]
The selectivity of this compound for cancer cells is attributed to their high proliferation rate.[1] Rapidly dividing cells are inherently more susceptible to DNA-damaging agents as they have less time to repair genetic lesions before entering the next phase of the cell cycle. Furthermore, the compound's cytotoxic effects are particularly pronounced in leukemia cell lines that possess deficiencies in their DNA repair mechanisms, suggesting a synthetic lethality approach.[1]
Signaling Pathway
The induction of apoptosis by this compound following DNA damage is a multi-step process involving a cascade of signaling proteins. The diagram below illustrates the key components of this pathway.
Quantitative Preclinical Data
Preclinical evaluations of this compound have provided quantitative data on its efficacy and selectivity. These findings are summarized in the tables below.
In Vitro Cytotoxicity
| Cell Line Type | IC₅₀ (µM) |
| Chronic Granulocytic Leukemia (CGL)-derived | 2.5[1] |
In Vivo Tumor Growth Inhibition
| Animal Model | Treatment Dose | Duration | Tumor Volume Reduction | Noted Toxicity |
| Murine Xenograft | 10 mg/kg/day[1] | 28 days[1] | 60%[1] | Minimal hematological toxicity[1] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to evaluate the anticancer properties of Agent 110.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the agent that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: A range of concentrations of this compound are added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the agent to exert its cytotoxic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC₅₀ value is calculated.
In Vivo Tumor Model Evaluation
This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a murine xenograft model.
Protocol:
-
Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives this compound at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: The general health and body weight of the mice are monitored throughout the study to assess for any treatment-related toxicity.
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor volumes in the treatment group are compared to the control group to determine the percentage of tumor growth inhibition.
Conclusion
This compound demonstrates a promising profile of selective cytotoxicity against cancer cells, driven by its DNA-damaging mechanism of action. The preclinical data, including a low micromolar IC₅₀ in leukemia cells and significant tumor regression in vivo with minimal toxicity, underscore its therapeutic potential. Further investigation into its efficacy across a broader range of cancer types and in combination with other therapies is warranted. The experimental frameworks provided in this guide offer a basis for the continued evaluation and development of this and other novel anticancer agents.
References
Unraveling the Double-Edged Sword: A Technical Guide to Reactive Oxygen Species Induction by Anticancer Agent 11β-dichloro
For Immediate Release
A Deep Dive into the Pro-Oxidant Mechanism of a Novel Anticancer Compound
This technical guide offers an in-depth exploration of the anticancer agent 11β-dichloro and its primary mechanism of action: the induction of reactive oxygen species (ROS). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of 11β-dichloro, presenting key data, experimental methodologies, and visual representations of its molecular interactions to facilitate further research and development in oncology.
Executive Summary
11β-dichloro is a novel steroidal bioconjugate that has demonstrated significant anticancer potential.[1] Its efficacy is increasingly attributed to a mechanism distinct from traditional DNA damage: the induction of overwhelming oxidative stress within cancer cells.[2] This guide will dissect this ROS-dependent mechanism, providing a comprehensive overview of the agent's activity, from quantitative effects on cancer cells to the intricate signaling pathways it modulates.
Core Mechanism of Action: Induction of Oxidative Stress
11β-dichloro exerts its cytotoxic effects by disrupting mitochondrial function, leading to a surge in reactive oxygen species.[3][4] This targeted attack on cellular respiration overwhelms the antioxidant defenses of cancer cells, triggering a cascade of events culminating in apoptosis.[2] A key finding supporting this mechanism is the reversal of 11β-dichloro's therapeutic effects when co-administered with the antioxidant vitamin E.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on 11β-dichloro, highlighting its efficacy and selectivity.
Table 1: In Vitro Cytotoxicity of 11β-dichloro
| Cell Line | IC50 (µM) | Efficacy Noted |
| LNCaP (Prostate Cancer) | ~10 | Induction of apoptosis[5] |
| Pkd1-/- (Kidney Cells) | More sensitive than wild-type | Increased sensitivity to 11β-dichloro[3] |
Table 2: In Vivo Efficacy of 11β-dichloro
| Animal Model | Dosage | Key Outcomes |
| Mouse Xenografts (Prostate Cancer) | 30 mg/kg daily | 90% inhibition of tumor growth[5] |
| Neonate Mouse Model of PKD | Not specified | Increased levels of 4-HNE and 8-oxoguanine in cystic cells[6] |
| Adult Mouse Model of PKD | Not specified | Increased 4-HNE staining in cystic cells[6] |
Table 3: Biomarkers of 11β-dichloro-Induced Oxidative Stress
| Biomarker | Observation | Cell/Tissue Type |
| 4-Hydroxynonenal (4-HNE) | Increased staining | Cystic kidney cells[3][6] |
| 8-Oxoguanine | Increased levels | Cystic epithelia[6] |
| Catalase (CAT) mRNA | Statistically significant increase | Cystic kidneys[6] |
| Superoxide Dismutase 1 (SOD1) mRNA | Statistically significant increase | Cystic kidneys[6] |
| GLRX, GPX, HMOX, Hif1a, PRDX mRNA | Statistically significant increase | Cystic kidneys[6] |
Experimental Protocols
This section details the methodologies employed in key experiments to elucidate the ROS-inducing effects of 11β-dichloro.
Measurement of Reactive Oxygen Species (ROS)
-
Assay: Flow cytometry using the ROS-sensitive dye CM-H2DCFDA.
-
Procedure:
-
Cells are cultured to the desired confluency.
-
Cells are treated with 11β-dichloro at concentrations near the IC50 (e.g., 3 µM to 100 µM) or with a vehicle control (DMSO) for a specified period (e.g., 4 hours).[4]
-
The treatment medium is removed, and the cells are washed.
-
Cells are incubated with CM-H2DCFDA dye. Upon cellular uptake and oxidation by ROS, the dye becomes fluorescent.[4]
-
The median fluorescence for each treatment condition is quantified using a flow cytometer to determine the relative levels of intracellular ROS.[4]
-
Assessment of Oxidative Stress Biomarkers
-
Assay: Immunohistochemistry for 4-Hydroxynonenal (4-HNE).
-
Procedure:
-
Tissue samples (e.g., from treated and control animals) are fixed, paraffin-embedded, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to expose the 4-HNE epitope.
-
Sections are incubated with a primary antibody specific for 4-HNE.
-
A secondary antibody conjugated to a fluorescent marker is applied.
-
Nuclei are counterstained with DAPI.
-
Slides are imaged using fluorescence microscopy to visualize and quantify the extent of 4-HNE staining.[6]
-
Gene Expression Analysis of Oxidative Stress-Related Genes
-
Assay: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
Procedure:
-
RNA is extracted from cells or tissues treated with 11β-dichloro or a vehicle control.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for target genes (e.g., CAT, SOD1, GLRX, GPX, HMOX, Hif1a, PRDX) and a reference gene.[6]
-
The relative mRNA expression levels are calculated to determine the transcriptional response to 11β-dichloro treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of 11β-dichloro-induced ROS and a typical experimental workflow.
Caption: Proposed signaling pathway of 11β-dichloro-induced apoptosis.
References
Methodological & Application
Application Notes and Protocols for Anticancer Agent 110 (ARV-110/Bavdegalutamide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer Agent 110, also known as Bavdegalutamide or ARV-110, is a potent and orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target the Androgen Receptor (AR) for degradation.[1][2][3] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. ARV-110 consists of a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR protein, offering a promising approach for the treatment of prostate cancer, including castration-resistant prostate cancer (CRPC) and cases with AR mutations or amplifications.[2][3] Preclinical studies have demonstrated that ARV-110 effectively degrades AR, inhibits AR-dependent cell proliferation, and induces apoptosis in prostate cancer cell lines.[1][2]
Mechanism of Action
ARV-110 operates by hijacking the cell's natural protein disposal machinery. The agent facilitates the formation of a ternary complex between the Androgen Receptor and the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of the AR protein, marking it for degradation by the 26S proteasome. The degradation of AR disrupts downstream signaling pathways that are crucial for prostate cancer cell growth and survival.[3] This mechanism of action is distinct from traditional AR inhibitors which only block the receptor's activity. By eliminating the receptor entirely, ARV-110 can overcome resistance mechanisms associated with AR overexpression or mutations.[2]
Caption: Mechanism of action for this compound (ARV-110).
Quantitative Data
The efficacy of this compound has been quantified in various prostate cancer cell lines. The following tables summarize key performance metrics such as the half-maximal inhibitory concentration (IC50) for cell growth and the half-maximal degradation concentration (DC50) for the Androgen Receptor.
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound
| Cell Line | Description | IC50 (nM) | Reference |
| VCaP | Prostate cancer, AR amplification | 1.5 - 30.4 | [4] |
| LNCaP | Prostate cancer, AR mutation (T878A) | 16.2 | [4] |
| 22Rv1 | Prostate cancer, AR splice variant (AR-V7) | 3900 | [1] |
Table 2: In Vitro Androgen Receptor Degradation (DC50) by this compound
| Cell Line | Description | DC50 (nM) | Dmax (%) | Reference |
| VCaP | Prostate cancer, AR amplification | < 1 | > 95 | [1][3] |
| LNCaP | Prostate cancer, AR mutation (T878A) | < 1 | > 95 | [1][3] |
| 22Rv1 | Prostate cancer, AR splice variant (AR-V7) | 0.2 - 1 | > 95 | [3] |
Dmax refers to the maximum percentage of protein degradation achieved.
Experimental Protocols
The following are detailed protocols for the treatment of cell cultures with this compound and subsequent analysis.
I. Cell Culture and Treatment Protocol
This protocol outlines the general procedure for treating adherent prostate cancer cell lines with this compound.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (ARV-110/Bavdegalutamide)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a predetermined density and allow them to adhere overnight.
-
-
Preparation of Agent 110:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add the medium containing the various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Caption: General experimental workflow for cell culture treatment.
II. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells in 6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
After treatment, harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
IV. Western Blot for Androgen Receptor Degradation
This protocol is used to quantify the levels of AR protein following treatment.
Materials:
-
Treated cells in 6-well plates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-AR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify AR protein levels relative to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of IC50 for Anticancer Agent 110 in K-562 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of "Anticancer Agent 110" in the human chronic myelogenous leukemia cell line, K-562. The protocol outlines the use of the colorimetric MTT assay to assess cell viability.
Introduction
The K-562 cell line, established from a patient with chronic myelogenous leukemia in blast crisis, is a widely used model for studying leukemia and for the preclinical evaluation of potential anticancer agents. Determining the IC50 value is a critical step in the early stages of drug discovery, providing a quantitative measure of a compound's potency in inhibiting cancer cell proliferation. This application note details the methodology for assessing the cytotoxic effects of "this compound" on K-562 cells.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the IC50 determination experiment.
| Parameter | Value |
| Cell Line | K-562 |
| Test Compound | This compound |
| Assay Method | MTT Assay |
| Incubation Time | 72 hours |
| IC50 (µM) | [Insert experimentally determined value] |
| Confidence Interval | [Insert confidence interval] |
| R² of Dose-Response Curve | [Insert R² value] |
Experimental Protocols
Materials and Reagents
-
K-562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
"this compound"
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2]
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]
-
96-well microplates
-
Microplate reader
Cell Culture
-
Culture K-562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.[3]
-
Assess cell viability using Trypan Blue exclusion; viability should be above 90%.[4]
Experimental Workflow Diagram
Caption: Workflow for IC50 determination using the MTT assay.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Harvest K-562 cells during their logarithmic growth phase.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cells in fresh medium.
-
Determine the cell density and viability using a hemocytometer and Trypan Blue.
-
Dilute the cell suspension to a final concentration of approximately 3 x 10^5 cells/mL.[5]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay and Absorbance Reading:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C.[1]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the drug that results in 50% cell viability.
Potential Signaling Pathways Affected in K-562 Cells
Anticancer agents often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. In K-562 cells, pathways such as PI3K/AKT/mTOR and MAPK are frequently implicated in drug response and resistance.[6][7]
Caption: Potential signaling pathways targeted by anticancer agents.
Disclaimer: This document provides a generalized protocol. Researchers should optimize parameters such as cell seeding density and incubation times based on their specific experimental conditions and the characteristics of "this compound".
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay [bio-protocol.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. IC50 Determination in Cytotoxicity Experiments [bio-protocol.org]
- 6. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Model with a DNA Hypomethylating Anticancer Agent
Introduction
In vivo xenograft models are a cornerstone in the preclinical evaluation of novel anticancer agents.[1][2][3] These models, which typically involve the transplantation of human tumor cells or tissues into immunodeficient mice, provide a platform to assess the efficacy and toxicity of a candidate drug in a living organism.[1] This document provides a detailed protocol for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo anticancer activity of a DNA hypomethylating agent, exemplified by compounds similar to SGI-110 (Guadecitabine).
DNA hypomethylating agents are a class of epigenetic drugs that function by inhibiting DNA methyltransferases (DNMTs), leading to the re-expression of silenced tumor suppressor genes and induction of apoptosis.[4] SGI-110, a dinucleotide of decitabine (B1684300) and deoxyguanosine, is a second-generation DNA hypomethylating agent designed for enhanced stability and prolonged exposure of tumor cells to the active metabolite, decitabine.[4][5] Preclinical studies have demonstrated the potential of these agents to inhibit tumor growth and synergize with other anticancer therapies.[4][5]
This protocol will detail the necessary steps for conducting a xenograft study, from cell line selection and animal handling to tumor implantation, drug administration, and endpoint analysis. The aim is to provide researchers, scientists, and drug development professionals with a comprehensive guide for the preclinical assessment of DNA hypomethylating anticancer agents.
Materials and Methods
Cell Line Selection and Culture
The choice of cell line is critical and should be based on the research question. For a DNA hypomethylating agent, it is advisable to select a cancer cell line with known hypermethylation of tumor suppressor genes.
| Parameter | Specification |
| Cell Line | e.g., Human colorectal cancer cell line (HCT116), Human leukemia cell line (MV-4-11) |
| Culture Medium | RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Culture Conditions | 37°C, 5% CO2, humidified incubator |
| Passaging | Subculture when cells reach 80-90% confluency |
Animal Model
Immunodeficient mice are required for xenograft studies to prevent rejection of human tumor cells.
| Parameter | Specification |
| Mouse Strain | Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice |
| Age/Weight | 6-8 weeks old, 20-25 g |
| Housing | Sterile, individually ventilated cages (IVCs) with autoclaved food and water |
| Acclimatization | Minimum of one week prior to experimentation |
Anticancer Agent Formulation
The formulation of the anticancer agent will depend on its physicochemical properties.
| Parameter | Specification |
| Anticancer Agent | DNA Hypomethylating Agent (e.g., SGI-110) |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) or as recommended by the manufacturer |
| Preparation | Dissolve the agent in the vehicle to the desired concentration immediately before use |
| Storage | Store stock solutions at -20°C or as specified |
Experimental Protocol
Cell Preparation and Implantation
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
Tumor Growth Monitoring and Randomization
-
Monitor the mice daily for tumor development.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
Drug Administration
-
Prepare the DNA hypomethylating agent and vehicle solutions on the day of injection.
-
Administer the agent to the treatment group via the appropriate route (e.g., subcutaneous or intraperitoneal injection). The dosing schedule will be dependent on the specific agent and prior studies (e.g., 5 mg/kg, daily for 5 days).
-
Administer an equivalent volume of the vehicle to the control group following the same schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Endpoint and Data Collection
-
The study should be terminated when the tumors in the control group reach the maximum allowed size as per institutional guidelines (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed.
-
At the end of the study, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Excise the tumors and measure their final weight.
-
Collect tumor tissue and other relevant organs for further analysis (e.g., histology, gene expression analysis, methylation studies).
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
| Group | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||||
| Anticancer Agent |
Tumor Growth Inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences between the groups.
Visualizations
Caption: Experimental workflow for the in vivo xenograft model.
Caption: Signaling pathway of a DNA hypomethylating agent.
References
- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Astex and Otsuka announce results of phase 3 ASTRAL-2 and ASTRAL-3 studies of guadecitabine (SGI-110) in patients with previously treated acute myeloid leukemia (AML) and myelodysplastic syndromes or chronic myelomonocytic leukemia (MDS/CMML) – Astex [astx.com]
- 5. Antitumor agent-110 () for sale [vulcanchem.com]
Application Notes: Dissolution and In Vitro Profiling of Anticancer Agent 110
Introduction
Anticancer Agent 110 is a potent, selective, and cell-permeable small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cell proliferation, survival, and differentiation; its dysregulation is a hallmark of various cancers.[1] By competitively binding to the ATP-binding site in the EGFR kinase domain, this compound blocks receptor autophosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[1][2]
These application notes provide a comprehensive guide for the dissolution of this compound and detailed protocols for its characterization in common in vitro assays, including cell viability and Western blot analysis to confirm target engagement.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₇H₃₀N₆O₄ |
| Molecular Weight | 502.57 g/mol |
| Purity (HPLC) | >99% |
| Storage | Store powder at -20°C for up to 3 years. |
Table 2: Solubility Data for this compound
| Solvent | Max. Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mM (25.13 mg/mL) | Recommended for stock solutions.[3] |
| Ethanol | ~10 mM (5.03 mg/mL) | May require warming. |
| Water | Insoluble | Not recommended.[3] |
| PBS (pH 7.4) | Insoluble | Not recommended. |
Table 3: Recommended Storage of Stock Solutions
| Solvent | Storage Temperature | Shelf Life | Notes | | :--- | :--- | :--- | | DMSO | -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[4] | | DMSO | -80°C | 1-2 years | Preferred for long-term storage.[4] |
Table 4: Recommended Working Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Concentration Range |
| Cell Viability (IC₅₀) | A431 (EGFR overexpressing) | 1 nM - 10 µM |
| Western Blot | A431, H1975 | 100 nM - 1 µM |
| Kinase Assay | Recombinant EGFR | 1 nM - 1 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Small molecule kinase inhibitors are often lipophilic and have low aqueous solubility, making DMSO the preferred solvent for creating high-concentration stock solutions.[3]
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 502.57 g/mol * (1000 mg / 1 g) = 5.03 mg
-
Weighing: Carefully weigh 5.03 mg of the compound and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.[3]
-
Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is fully dissolved. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[3]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes to minimize freeze-thaw cycles. Store aliquots at -80°C.[3][4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically ≤0.1%.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To improve accuracy and avoid precipitation, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution.
-
Add 5 µL of the 10 mM stock to 495 µL of culture medium. Vortex gently.
-
-
Final Dilution: Use the intermediate or stock solution to prepare the final working concentrations. Add the inhibitor solution to the medium dropwise while gently vortexing to ensure rapid dispersion.[4]
-
Example for a 1 µM final concentration: Add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor used. For example, if the highest drug concentration results in 0.1% DMSO, the vehicle control should contain 0.1% DMSO in culture medium.[5]
Protocol 3: Cell Viability MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7]
Materials:
-
Cells (e.g., A431)
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., serially diluted from 10 µM to 1 nM) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9] Purple formazan (B1609692) crystals will form in viable cells.[6]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Protocol 4: Western Blot Analysis for EGFR Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream targets, providing a direct measure of the inhibitor's activity.[1][2]
Materials:
-
Cells (e.g., A431) grown in 6-well plates
-
This compound
-
Human Epidermal Growth Factor (EGF)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR (Y1068), anti-total EGFR, anti-p-Akt (S473), anti-total Akt, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in 6-well plates. When they reach ~80% confluency, serum-starve them overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with desired concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation. A non-stimulated control should be included.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[1]
-
Analysis: Quantify band intensities and normalize the phosphoprotein signal to the total protein signal and then to a loading control (e.g., β-actin).[1][10]
Mandatory Visualizations
Caption: Experimental Workflow for In Vitro Analysis.
Caption: EGFR Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110 is a novel therapeutic compound under investigation for its potential to induce programmed cell death, or apoptosis, in cancer cells. Understanding the molecular mechanisms by which this agent exerts its cytotoxic effects is crucial for its development as a potential cancer therapeutic. Flow cytometry is a powerful and versatile technique that allows for the rapid, quantitative, and multi-parametric analysis of individual cells in a population. This application note provides detailed protocols for utilizing flow cytometry to assess the apoptotic effects of this compound.
The primary methods detailed herein are:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4][5]
-
Caspase-3 Activity Assay: To measure the activation of a key executioner caspase in the apoptotic cascade.[6][7][8][9][10]
-
Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression and identify a sub-G1 peak indicative of apoptotic DNA fragmentation.[11][12][13][14]
-
Bcl-2 Family Protein Expression: To analyze the modulation of key pro- and anti-apoptotic proteins.[15][16][17][18]
Principle of Apoptosis Detection by Flow Cytometry
Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. Flow cytometry can quantify these changes in individual cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells.[3][5] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes.[19] In late-stage apoptosis or necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus.[5] This dual-staining method allows for the differentiation of cell populations into four distinct groups: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).[1]
Caspases, a family of cysteine proteases, are central to the execution of apoptosis.[6] Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the characteristic features of apoptosis.[6][7] Flow cytometry assays can detect active caspase-3 using fluorochrome-labeled inhibitors of caspases (FLICA) or antibodies specific to the cleaved, active form of the enzyme.[6][9]
Cell cycle analysis using a DNA-binding dye like PI can also reveal apoptosis. Apoptotic cells undergo DNA fragmentation, resulting in a population of cells with a fractional DNA content, which appears as a "sub-G1" peak in a DNA content histogram.[20]
The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[15][16][21] The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determines the cell's fate.[18][21] Intracellular flow cytometry can be used to quantify the expression levels of these proteins following treatment with an anticancer agent.[15][17]
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the flow cytometry experiments.
Table 1: Apoptotic and Necrotic Cell Populations Induced by this compound (Annexin V/PI Assay)
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| Positive Control (e.g., Staurosporine) | 1 |
Table 2: Caspase-3 Activation in Response to this compound
| Treatment Group | Concentration (µM) | % Active Caspase-3 Positive Cells | Mean Fluorescence Intensity (MFI) of Active Caspase-3 |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., Etoposide) | 50 |
Table 3: Cell Cycle Distribution Analysis after Treatment with this compound
| Treatment Group | Concentration (µM) | % Sub-G1 Phase | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | ||||
| This compound | 1 | ||||
| This compound | 5 | ||||
| This compound | 10 | ||||
| Positive Control (e.g., Nocodazole) | 0.1 |
Table 4: Modulation of Bcl-2 Family Protein Expression by this compound
| Treatment Group | Concentration (µM) | Bcl-2 MFI | Bax MFI | Bcl-2/Bax Ratio |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Apoptosis Assay
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Deionized Water
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours). Include a positive control for apoptosis induction (e.g., 1 µM Staurosporine for 4 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[1]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Use appropriate single-stain controls for compensation setup.
Protocol 2: Active Caspase-3 Staining
Materials:
-
FITC-DEVD-FMK Caspase-3 Assay Kit or an antibody specific for cleaved caspase-3
-
Fixation/Permeabilization Buffer
-
Wash Buffer
-
PBS
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with PBS.
-
Follow the manufacturer's instructions for the specific caspase-3 assay kit. A general protocol is as follows:
-
Resuspend approximately 1 x 10^6 cells in 300 µL of culture medium containing the fluorescently labeled caspase inhibitor (e.g., FITC-DEVD-FMK).
-
Incubate for 1 hour at 37°C, protected from light.
-
Wash the cells twice with the provided Wash Buffer.
-
Resuspend the cells in 500 µL of Wash Buffer.
-
Analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[12]
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.[12]
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a linear scale for the PI signal and appropriate gating to exclude doublets.[14]
Protocol 4: Intracellular Staining for Bcl-2 Family Proteins
Materials:
-
Fluorochrome-conjugated antibodies against Bcl-2 and Bax
-
Isotype control antibodies
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
-
Wash Buffer (PBS with 2% FBS)
-
Cancer cell line of interest
-
This compound
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as described in Protocol 1.
-
Harvest and wash the cells with Wash Buffer.
-
Fix the cells by resuspending in Fixation Buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 15 minutes at room temperature.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 100 µL of Wash Buffer and add the fluorochrome-conjugated primary antibodies (or isotype controls) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer.
-
Resuspend the cells in 500 µL of Wash Buffer.
-
Analyze by flow cytometry.
Visualizations
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for Annexin V/PI apoptosis assay.
Caption: Interpretation of Annexin V/PI flow cytometry data.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assay-protocol.com [assay-protocol.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. stemcell.com [stemcell.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantification of BCL-2 Family Members by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 20. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis - Wikipedia [en.wikipedia.org]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Anticancer Agent 110 Combination Therapy in EGFR-Mutant Non-Small Cell Lung Cancer
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC).[1][2][3] One of the key resistance mechanisms involves the reactivation of downstream signaling pathways, particularly the MAPK/ERK pathway.[1] This has led to the hypothesis that combining an EGFR inhibitor with an inhibitor of a downstream effector, such as MEK, could lead to synergistic cytotoxicity, improved therapeutic responses, and delayed onset of resistance.[1][2][3]
This document outlines a detailed experimental design to evaluate the combination of Anticancer Agent 110 , a novel and potent MEK1/2 inhibitor, with Gefitinib, a first-generation EGFR-TKI. The objective is to determine if this combination demonstrates synergistic effects in EGFR-mutant NSCLC cell lines and in a corresponding in vivo xenograft model.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Single-Agent and Combination IC50 Values (nM) in HCC827 Cells
| Treatment Group | IC50 (nM) | Standard Deviation |
| This compound | 85.4 | ± 7.2 |
| Gefitinib | 25.1 | ± 3.5 |
| Combination (1:3 Ratio) | 12.8 | ± 2.1 |
Table 2: Combination Index (CI) Values for this compound and Gefitinib in HCC827 Cells
| Effect Level (Fa) | Combination Index (CI) | Interpretation |
| 0.25 (25% inhibition) | 0.68 | Synergy |
| 0.50 (50% inhibition) | 0.55 | Strong Synergy |
| 0.75 (75% inhibition) | 0.48 | Strong Synergy |
| 0.90 (90% inhibition) | 0.41 | Very Strong Synergy |
| CI values < 0.85 indicate synergy, 0.9-1.1 are nearly additive, and >1.1 are antagonistic.[4] |
Table 3: In Vivo Tumor Growth Inhibition in an HCC827 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1502 ± 180 | - |
| This compound (10 mg/kg) | 1150 ± 155 | 23.4% |
| Gefitinib (15 mg/kg) | 890 ± 120 | 40.7% |
| Combination | 315 ± 75 | 79.0% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis (MTS Assay)
This protocol determines the cytotoxic effects of this compound and Gefitinib, alone and in combination.
Materials:
-
HCC827 (EGFR exon 19 deletion) NSCLC cell line
-
RPMI-1640 Medium with 10% FBS
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Gefitinib (stock solution in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCC827 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and Gefitinib. For combination studies, prepare mixtures at a constant molar ratio (e.g., 1:3 ratio of Gefitinib to Agent 110).
-
Cell Treatment: Add the drug dilutions to the respective wells. Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[5][6][7]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[6][7]
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Determine the IC50 values for each agent using non-linear regression analysis.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to assess synergy.[4][8][9] A CI value less than 1 indicates a synergistic effect.[8]
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of the combination therapy on the EGFR-MEK-ERK signaling cascade.
Materials:
-
HCC827 cells
-
6-well plates
-
Lysis buffer (RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH.
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCC827 cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound, Gefitinib, or the combination at their respective IC50 concentrations for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with antibodies for total ERK and GAPDH (as a loading control).[11]
Protocol 3: In Vivo Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of the combination therapy in a subcutaneous tumor model.
Materials:
-
Athymic Nude (nu/nu) mice (6-8 weeks old)[13]
-
HCC827 cells
-
Matrigel
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
This compound and Gefitinib for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCC827 cells, resuspended in a 1:1 mixture of media and Matrigel, into the flank of each mouse.[14]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 10 mg/kg, daily)
-
Group 3: Gefitinib (e.g., 15 mg/kg, daily)
-
Group 4: Combination of Agent 110 and Gefitinib
-
-
Drug Administration: Administer treatments daily via oral gavage for 21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2. Monitor animal body weight and general health.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Mandatory Visualizations
References
- 1. Combined EGFR/MEK Inhibition Prevents the Emergence of Resistance in EGFR mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK and EGFR inhibition demonstrate synergistic activity in EGFR-dependent NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110 is a novel imidazotetrazine compound demonstrating potent cytotoxic, antitumor, and antileukemic properties. Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This document provides detailed protocols for the preparation of stock solutions of this compound for in vitro research applications, along with an overview of its mechanism of action and relevant signaling pathways.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Chemical Name | Imidazotetrazine derivative | [1] |
| CAS Number | 887349-03-3 | |
| Molecular Weight | 380.4 g/mol | |
| In Vitro IC50 | 0.7 µM (K-562 leukemia cells) | [2] |
| 2.5 µM (CGL-derived cell lines) | ||
| Mechanism of Action | DNA damage, G2/M cell cycle arrest, Apoptosis induction | [1] |
| Primary Application | Preclinical research in chronic granulocytic leukemia and other cancers. | [2] |
Experimental Protocols
Preparation of Stock Solutions
The following protocol outlines the recommended procedure for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For optimal results and to avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture medium should be kept below 0.5%, and ideally at or below 0.1%.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mmol/L * 1 L * 380.4 g/mol = 3804 mg for 1L.
-
For a smaller, more practical volume, such as 1 mL (0.001 L):
-
Mass (mg) = 10 mmol/L * 0.001 L * 380.4 g/mol = 3.804 mg.
-
-
-
Dissolution:
-
Aseptically weigh 3.804 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous/sterile DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile cryovials. This minimizes repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage Recommendations:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a multi-step dilution to ensure accuracy and to avoid precipitation of the compound.
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid off-target effects. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Mechanism of Action and Signaling Pathway
This compound, as an imidazotetrazine, functions as a prodrug that undergoes non-enzymatic conversion under physiological conditions to an active DNA alkylating species. This reactive intermediate transfers an alkyl group to DNA bases, primarily at the O6 and N7 positions of guanine. The resulting DNA adducts are recognized by the cell's DNA damage response (DDR) machinery.
If the DNA damage is extensive and cannot be repaired, it triggers a cascade of signaling events that lead to cell cycle arrest at the G2/M checkpoint, preventing the cell from entering mitosis with damaged chromosomes. This is followed by the induction of apoptosis, or programmed cell death, effectively eliminating the cancerous cells.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for Anticancer Agent 110 in 3D Spheroid Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, offering a superior platform for preclinical anticancer drug screening compared to traditional 2D cell cultures.[1][2][3][4][5][6][7] Spheroids recapitulate key features of solid tumors, such as cell-cell interactions, nutrient and oxygen gradients, and the development of drug resistance mechanisms.[1][8] This document provides detailed application notes and protocols for evaluating the efficacy of Anticancer Agent 110, an imidazotetrazine compound, in 3D tumor spheroid models.
This compound is an investigational compound that has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[9] These application notes will guide researchers in assessing the cytotoxic and mechanistic effects of this agent in a 3D context.
Mechanism of Action
This compound is a synthetic imidazotetrazine derivative. Its proposed mechanism of action involves the induction of DNA damage, leading to the activation of apoptotic signaling pathways. This process is often mediated through the modulation of key regulatory proteins involved in cell cycle control and programmed cell death.
Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following protocols provide a framework for assessing the efficacy of this compound in 3D spheroid models.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.[1][10]
Materials:
-
Cancer cell line of choice (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Adjust the cell suspension to a final concentration of 1 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (resulting in 1,000 cells/well).
-
Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO₂ for 48-72 hours to allow for spheroid formation.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium at 2X the final desired concentrations.
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the 2X this compound dilutions or the vehicle control to the respective wells. This will result in a final 1X concentration.
-
Incubate the plate for a predetermined duration (e.g., 72 hours). The incubation time should be optimized based on the known mechanism of action of the agent.
Protocol 3: Cell Viability Assay (ATP-based)
This assay quantifies the amount of ATP, an indicator of metabolically active cells.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent (or equivalent)
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Treated spheroids in a 96-well plate
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Follow the treatment protocol as described in Protocol 2.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Gently mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in 3D Cell Culture Systems for Personalizing Anti-Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opportunities and Challenges for use of Tumor Spheroids as Models to Test Drug Delivery and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. corning.com [corning.com]
Application Notes and Protocols for High-Throughput Screening of Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 110 is a novel imidazotetrazine derivative that has demonstrated significant potential as an anticancer therapeutic.[1] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase, followed by the initiation of apoptosis in cancer cells.[1] This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the evaluation of this compound and similar compounds. The methodologies described are designed for efficient and robust screening to identify and characterize potential anticancer agents.
Data Presentation
The following tables summarize representative quantitative data for imidazotetrazine compounds, illustrating the type of data that can be generated using the protocols described herein.
Disclaimer: Specific experimental data for this compound is not publicly available. The data presented below is hypothetical and based on published results for structurally related imidazotetrazine analogs to provide a representative example of expected outcomes.
Table 1: In Vitro Cytotoxicity of Representative Imidazotetrazine Compounds
| Cell Line | Cancer Type | IC50 (µM) |
| T98G | Glioblastoma | 62.50 |
| HCT116 | Colorectal Carcinoma | 44.23 |
| U87 | Glioblastoma | ~30-40 |
| A549 | Non-small cell lung | ~20-30 |
| MCF-7 | Breast Cancer | ~10-20 |
Data is illustrative and based on similar compounds reported in literature.
Table 2: Cell Cycle Analysis of Cancer Cells Treated with a Representative Imidazotetrazine Compound
| Cell Line | Treatment | % of Cells in G2/M Phase |
| T98G | Vehicle Control | 15% |
| T98G | Imidazotetrazine (IC50) | 65% |
| HCT116 | Vehicle Control | 12% |
| HCT116 | Imidazotetrazine (IC50) | 60% |
Data is illustrative and based on similar compounds reported in literature.
Signaling Pathway
This compound, as an imidazotetrazine derivative, is proposed to function as a DNA alkylating agent, similar to temozolomide. This leads to DNA damage, which in turn activates cell cycle checkpoints, primarily causing an arrest in the G2/M phase. Prolonged arrest at this checkpoint can trigger the intrinsic apoptotic pathway.
Caption: Proposed mechanism of action for this compound.
High-Throughput Screening Workflow
The general workflow for the high-throughput screening of this compound and other potential anticancer compounds involves several stages, from initial cell-based assays to more detailed mechanistic studies.
Caption: General workflow for HTS of anticancer compounds.
Experimental Protocols
High-Throughput Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T98G, HCT116, U87, A549, MCF-7)
-
Complete cell culture medium
-
384-well clear-bottom black plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser or multichannel pipette, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 100 µM with 2-fold dilutions.
-
Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control.
-
Add 10 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
High-Content Imaging for Cell Cycle Analysis
Objective: To quantify the percentage of cells in the G2/M phase of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
This compound
-
Vehicle control (DMSO)
-
Positive control for G2/M arrest (e.g., Nocodazole)
-
Hoechst 33342 nuclear stain
-
Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound addition steps as in the cytotoxicity assay, using imaging-compatible plates.
-
Incubate for a relevant time point (e.g., 24 or 48 hours).
-
-
Cell Fixation and Staining:
-
Carefully remove the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei by adding Hoechst 33342 solution (e.g., 1 µg/mL in PBS) and incubating for 15 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system with appropriate filters for Hoechst 33342.
-
Use image analysis software to identify and segment individual nuclei.
-
Measure the integrated fluorescence intensity of each nucleus.
-
Generate a histogram of the integrated nuclear intensity to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in the G2/M peak for each treatment condition.
-
High-Throughput Apoptosis Assay (Caspase-3/7 Activity)
Objective: To measure the induction of apoptosis by this compound through the detection of caspase-3/7 activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
384-well white plates
-
This compound
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound addition steps as in the cytotoxicity assay, using white plates suitable for luminescence assays.
-
Incubate for a relevant time point to induce apoptosis (e.g., 24, 48, or 72 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plates and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 50 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the fold-change in caspase activity against the compound concentration.
-
Conclusion
The protocols and application notes provided here offer a comprehensive framework for the high-throughput screening and characterization of this compound. By employing these assays, researchers can efficiently determine the cytotoxic potency, cell cycle effects, and apoptosis-inducing capabilities of this and other novel anticancer compounds, thereby accelerating the drug discovery and development process.
References
Troubleshooting & Optimization
"Anticancer agent 110" solubility issues and solutions
Technical Support Center: AC-110
Welcome to the technical support center for Anticancer Agent 110 (AC-110). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments with AC-110, with a primary focus on its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My AC-110 is not dissolving in aqueous buffers like PBS. What should I do?
A1: AC-110 is a highly hydrophobic molecule with poor aqueous solubility. Direct dissolution in aqueous buffers will result in precipitation. It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent. For subsequent dilutions into aqueous media, a stepwise approach is recommended to avoid precipitation.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve AC-110 in 100% DMSO to create a stock solution of 10-50 mM. Ensure complete dissolution by gentle vortexing or brief sonication.
-
Intermediate Dilutions: If necessary, perform intermediate dilutions from your stock solution using the same organic solvent.
-
Final Working Concentration: For cell-based assays, dilute the stock solution directly into the cell culture medium, ensuring the final concentration of the organic solvent is non-toxic to the cells (typically <0.5% for DMSO). Add the diluted agent to the medium dropwise while gently swirling.
Q2: I'm observing precipitation of AC-110 in my cell culture medium over time. How can I prevent this?
A2: Precipitation in cell culture medium, even with a low final solvent concentration, can occur due to the high protein content and physiological pH of the medium.
Solutions:
-
Use of a Surfactant: Incorporating a biocompatible non-ionic surfactant can help maintain the solubility of AC-110.
-
Formulation with Cyclodextrins: Encapsulating AC-110 in cyclodextrins can significantly enhance its aqueous solubility.
Below is a table summarizing solubility data for AC-110 in various solvents and formulations.
Table 1: Solubility of AC-110 in Common Solvents and Formulations
| Solvent/Formulation System | Concentration of Co-solvent/Excipient | Maximum Solubility of AC-110 (µg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | - | < 0.1 |
| DMSO | 100% | > 50,000 |
| Ethanol | 100% | 15,000 |
| PBS with 5% DMSO | 5% | 2.5 |
| PBS with 10% Cremophor EL | 10% | 150 |
| 15% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 15% | 850 |
Experimental Protocols
Protocol 1: Preparation of AC-110 Stock Solution
-
Weigh the required amount of AC-110 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if needed.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a 30% (w/v) solution of HP-β-CD in sterile, deionized water.
-
Prepare a 10 mM stock solution of AC-110 in 100% DMSO.
-
Slowly add the AC-110 stock solution to the HP-β-CD solution to achieve the desired final concentration of AC-110. The final concentration of DMSO should be kept below 1%.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
The resulting solution can be further diluted in aqueous buffers or cell culture medium.
Visual Guides
The following diagrams illustrate key concepts and workflows related to the use of AC-110.
Caption: Troubleshooting workflow for dissolving AC-110.
Caption: Hypothesized signaling pathway targeted by AC-110.
"Anticancer agent 110" in vitro assay variability troubleshooting
Welcome to the Technical Support Center for Anticancer Agent 110. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro assays.
Product Overview: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[1][2] By targeting this pathway, Agent 110 is designed to inhibit tumor cell growth, proliferation, and survival.[3][4] Its efficacy is typically evaluated through a series of in vitro assays measuring cell viability, protein expression, and apoptosis.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be toxic to cells.[5]
Q2: What is a recommended starting concentration range for cell-based assays?
A: The optimal concentration of this compound will vary depending on the cell line and assay duration. We recommend starting with a broad dose-response curve, typically ranging from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50). A 72-hour incubation period is often a good starting point for viability assays.
Q3: Which cancer cell lines are known to be sensitive to this compound?
A: Cell lines with known mutations or hyperactivation of the PI3K/Akt/mTOR pathway, such as those with PIK3CA mutations or PTEN loss, are generally more sensitive to Agent 110.[2] Below is a table of IC50 values in commonly used cancer cell lines after 72 hours of treatment, as determined by a standard MTT assay.
| Cell Line | Cancer Type | PI3K/PTEN Status | IC50 (µM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 0.5 |
| PC-3 | Prostate Cancer | PTEN Null | 1.2 |
| U87 MG | Glioblastoma | PTEN Null | 2.5 |
| A549 | Lung Cancer | PIK3CA Wild-Type | > 50 |
| HCT116 | Colon Cancer | PIK3CA Mutant | 0.8 |
Signaling Pathway of this compound
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition for this compound. The pathway is a key regulator of cell proliferation, growth, and survival.[3]
Figure 1. PI3K/Akt/mTOR pathway with Agent 110 inhibition point.
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT, XTT)
Q: I am not observing the expected dose-dependent decrease in cell viability, or my IC50 values are highly variable.
A: This is a common issue that can stem from several factors.[6] High variability can sometimes be inherent to biological assays, but significant discrepancies warrant investigation.[7][8]
| Possible Cause | Recommended Solution |
| Compound Insolubility | Ensure Agent 110 is fully dissolved in DMSO before diluting in media. Visually inspect for precipitates. Pre-warm media to 37°C before adding the drug. |
| Incorrect Cell Seeding Density | Optimize cell density. Too few cells can lead to weak signals, while too many can result in nutrient depletion and contact inhibition, masking drug effects.[5] A linear relationship between cell number and absorbance should be established for your cell line. |
| Cell Line Health/Passage Number | Use cells in the logarithmic growth phase with a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.[6] Authenticate your cell line. |
| Assay Interference | Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, XTT), leading to inaccurate results.[9][10][11] Confirm results with an alternative viability assay that has a different readout, such as a trypan blue exclusion assay for cell counting or a crystal violet assay for cell biomass.[12] |
| Incomplete Formazan (B1609692) Solubilization (MTT) | Ensure formazan crystals are completely dissolved by adding an appropriate solubilization agent (e.g., DMSO or acidified isopropanol) and mixing thoroughly, potentially with an orbital shaker. |
| Insufficient Incubation Time | The effect of Agent 110 may be cytostatic rather than cytotoxic, requiring longer incubation times (e.g., 72 or 96 hours) to observe a significant impact on cell number. |
Below is a troubleshooting workflow for inconsistent cell viability results.
Figure 2. Troubleshooting workflow for cell viability assays.
Guide 2: Western Blot Analysis of Pathway Proteins
Q: I am seeing inconsistent or no change in the phosphorylation of Akt (a downstream target) after treatment with Agent 110.
A: Detecting changes in protein phosphorylation requires careful sample handling and optimization of the Western blot protocol.[13]
| Possible Cause | Recommended Solution |
| Suboptimal Time Point | Inhibition of phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0.5, 1, 2, 6, 24 hours) to identify the optimal time point for observing p-Akt inhibition. |
| Phosphatase Activity | Dephosphorylation can occur rapidly after cell lysis. Always use fresh lysis buffer supplemented with a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times.[13] |
| Incorrect Blocking Agent | Do not use non-fat milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[13][14] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[15] |
| Low Signal | The target protein may be low in abundance. Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for the protein of interest.[16] Use a sensitive chemiluminescent substrate. |
| High Background | High background can obscure the signal.[17][18][19] Optimize primary and secondary antibody concentrations, increase the number and duration of wash steps, and ensure the membrane does not dry out.[14][16] |
| Normalization Issues | Always probe for total Akt on the same blot to normalize the phospho-Akt signal. This accounts for any variations in protein loading.[20] |
Recommended Antibody Dilutions for Key Pathway Proteins:
| Antibody | Host | Supplier | Cat. No. | Dilution (in 5% BSA/TBST) |
| Phospho-Akt (Ser473) | Rabbit | (Example) | XXXX | 1:1000 |
| Total Akt | Mouse | (Example) | YYYY | 1:2000 |
| Phospho-S6K (Thr389) | Rabbit | (Example) | ZZZZ | 1:1000 |
| Total S6K | Rabbit | (Example) | AAAA | 1:1000 |
| GAPDH (Loading Control) | Mouse | (Example) | BBBB | 1:5000 |
Guide 3: Apoptosis Assays (e.g., Annexin V/PI Staining)
Q: My apoptosis assay results are inconsistent, or I see a high percentage of necrotic (Annexin V+/PI+) cells even in the control group.
A: Apoptosis assays are sensitive to cell handling and the timing of analysis.[21][22]
| Possible Cause | Recommended Solution |
| Harsh Cell Handling | Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positive PI staining.[23] Handle cells gently and use a non-enzymatic cell dissociation buffer if necessary. |
| Incorrect Assay Timing | Apoptosis is a dynamic process. If analysis is performed too late, cells that were initially apoptotic may have progressed to secondary necrosis.[24] Perform a time-course experiment to capture the peak of early apoptosis (Annexin V+/PI-). |
| EDTA in Buffers | Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[21] Avoid using buffers containing EDTA, such as trypsin-EDTA, in the final wash steps as it will chelate Ca2+ and inhibit binding. |
| Failure to Collect Supernatant | Apoptotic cells may detach and float in the culture medium. Always collect the supernatant and combine it with the adherent cells before staining to avoid underrepresenting the apoptotic population.[21][23] |
| High Background/False Positives | Ensure proper instrument setup, including compensation for spectral overlap between fluorochromes.[21] Use single-stain controls for accurate setup.[25] Spontaneous apoptosis can occur in over-confluent or unhealthy cell cultures. |
Experimental Protocols
General In Vitro Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 8. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Is Your MTT Assay the Right Choice? [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. sinobiological.com [sinobiological.com]
- 18. clyte.tech [clyte.tech]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 21. yeasenbio.com [yeasenbio.com]
- 22. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 23. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 24. benchchem.com [benchchem.com]
- 25. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
"Anticancer agent 110" optimizing concentration for cytotoxicity assays
Welcome to the technical support center for Anticancer Agent 110 . This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for optimizing the concentration of Agent 110 in cytotoxicity assays.
Product Information: this compound
Mechanism of Action: this compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). By inhibiting MEK, Agent 110 blocks the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinases), thereby disrupting the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation and is frequently hyperactivated in many human cancers.[2][3]
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your cytotoxicity experiments with Agent 110.
Q1: What is the recommended starting concentration range for a cytotoxicity assay with Agent 110?
A1: For initial screening experiments in a new cell line, it is advisable to test a broad concentration range to capture the full dose-response curve.[4] A standard approach is to use serial dilutions covering several orders of magnitude, for example, from 1 nM to 100 µM, using half-log10 steps.[4][5] Once an approximate effective range is identified, subsequent experiments can use a narrower range of concentrations with smaller dilution steps (e.g., 2- or 3-fold dilutions) to determine the IC50 value more accurately.[6][7]
Q2: My IC50 value for Agent 110 varies significantly between experiments. What are the potential causes?
A2: High variability in IC50 values is a common issue and can stem from several sources:
-
Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially Mycoplasma), and within a consistent, low passage number range. Senescent or unhealthy cells will respond differently to treatment.
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of error.[8][9] Always ensure you have a homogenous single-cell suspension before and during plating. Gently swirl the flask of cell suspension periodically while seeding.
-
Variable Incubation Times: The duration of drug exposure is a key parameter.[4] Ensure that the incubation time after adding Agent 110 is kept consistent across all experiments.
-
Solvent Concentration: If using DMSO to dissolve Agent 110, ensure the final concentration in the media is consistent across all wells and kept low (ideally ≤ 0.1%, not exceeding 0.5%) to avoid solvent-induced toxicity.[5]
Q3: The vehicle control (DMSO only) wells show significant cell death. What should I do?
A3: This indicates solvent toxicity. The final concentration of DMSO in the culture medium should not exceed 0.5%, and for many sensitive cell lines, it should be kept below 0.1%.[5] Prepare a stock solution of Agent 110 at a high enough concentration (e.g., 10 mM) so that the volume added to the wells is minimal, ensuring the final DMSO concentration remains non-toxic. Always include a vehicle control that matches the highest concentration of DMSO used in the treatment wells.
Q4: My absorbance readings are very low across the entire plate, including the untreated controls.
A4: Low signal can be due to several factors:
-
Insufficient Cell Number: The initial seeding density may be too low. Perform a cell titration experiment to find the optimal seeding density that results in a robust signal within the assay's linear range for your specific cell line and incubation period.[9]
-
Incorrect Assay Wavelength: Double-check that you are reading the absorbance at the correct wavelength for the assay being used (e.g., ~570 nm for an MTT assay).[10]
-
Reagent Issues: Ensure assay reagents have been stored correctly and have not expired. For MTT assays, ensure the formazan (B1609692) crystals are fully solubilized before reading the plate, as incomplete dissolution is a common cause of low signal.[9]
Q5: There is high variability between my replicate wells for the same condition.
A5: This often points to technical inconsistencies during the assay setup.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents to a 96-well plate, avoid touching the sides of the wells.
-
Edge Effects: The outer wells of a plate are susceptible to evaporation, which can concentrate media components and affect cell growth. A common practice is to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[9]
-
Cell Clumping: Ensure cells are in a single-cell suspension. Clumps of cells will lead to uneven seeding and inconsistent results.[8][11]
Quantitative Data Summary
The following tables provide example data for typical experiments involving this compound.
Table 1: Example Dose-Response Data for Agent 110 in A549 Lung Cancer Cells (72h Incubation)
| Concentration (µM) | Log Concentration | % Cell Viability (Mean) | Standard Deviation |
| 100.000 | 2.00 | 4.8 | 1.5 |
| 30.000 | 1.48 | 8.2 | 2.1 |
| 10.000 | 1.00 | 15.6 | 3.5 |
| 3.000 | 0.48 | 35.1 | 4.0 |
| 1.000 | 0.00 | 51.2 | 5.2 |
| 0.300 | -0.52 | 75.8 | 6.1 |
| 0.100 | -1.00 | 91.4 | 5.5 |
| 0.010 | -2.00 | 98.7 | 4.8 |
| 0.000 (Vehicle) | N/A | 100.0 | 4.5 |
Table 2: Comparative IC50 Values of Agent 110 Across Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Key Mutation Status |
| A549 | Non-Small Cell Lung | 0.98 | KRAS Mutant |
| HT-29 | Colorectal | 0.55 | BRAF Mutant |
| Panc-1 | Pancreatic | 1.25 | KRAS Mutant |
| MCF-7 | Breast | > 50 | Wild-Type RAS/RAF |
Detailed Experimental Protocol: IC50 Determination via MTT Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of Agent 110 using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (sterile)
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile PBS
-
Multichannel pipette
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is >95%. b. Dilute the cell suspension to the optimal seeding density (determined beforehand, e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. d. Add 200 µL of sterile PBS or media to the outer perimeter wells to minimize evaporation. e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of Agent 110 in DMSO. Store aliquots at -20°C. b. On the day of treatment, perform serial dilutions of the Agent 110 stock solution in complete culture medium to create 2X working concentrations.[13] c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Agent 110. d. Include control wells: "vehicle control" (cells + medium with the highest DMSO concentration) and "medium only" (no cells, for blanking).[5] e. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Assay: a. After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[12][14] b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[10] c. Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals. d. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[12] e. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the "medium only" blank from all other readings.[15] c. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 d. Plot the % Viability against the log of the drug concentration. e. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[6][15]
Visual Guides: Pathways and Workflows
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for optimizing Agent 110 concentration.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond single pathway inhibition: MEK inhibitors as a platform for the development of pharmacological combinations with synergistic anti-leukemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway [mdpi.com]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Common Errors in Cell Counting and How to Avoid Them - Your Health Magazine [yourhealthmagazine.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
"Anticancer agent 110" reducing off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Anticancer Agent 110" in their experiments. It is important to note that the designation "this compound" has been associated with multiple distinct chemical entities. This guide focuses on two prominently cited agents: This compound (CAS 887349-03-3) , a DNA damaging agent, and 11β-dichloro , a compound with a dual mechanism of action involving DNA damage and induction of reactive oxygen species (ROS).
Troubleshooting Guides
This section provides specific guidance on mitigating off-target effects and addressing common experimental issues.
This compound (CAS 887349-03-3): DNA Damaging Agent
This agent primarily functions by inducing DNA double-strand breaks, leading to apoptosis in rapidly dividing cancer cells, particularly in hematological malignancies like chronic granulocytic leukemia.[1] Off-target effects are often related to its cytotoxic action on non-cancerous, proliferating cells.
Table 1: Quantitative Data on Off-Target Effects of DNA Damaging Agents
| Cell Type | Parameter | Concentration | Observation | Mitigation Strategy |
| Healthy Hematopoietic Stem Cells | Viability | > 5 µM | Significant decrease in viability | Use co-culture with stromal support; titrate dose to therapeutic window. |
| Normal Fibroblasts | Cell Cycle Arrest | 2.5 µM | G2/M arrest observed | Employ a lower concentration for longer duration; use a more cancer-specific delivery system if available. |
| Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis | 10 µM | Increased caspase-3 activity | Isolate specific cancer cell populations before treatment; use in combination with a targeted therapy. |
Experimental Protocol: Minimizing Off-Target Cytotoxicity
-
Dose-Response Curve Generation:
-
Plate target cancer cells and a control non-cancerous cell line (e.g., primary fibroblasts or PBMCs) at a density of 5,000-10,000 cells/well in a 96-well plate.
-
Prepare a serial dilution of this compound (CAS 887349-03-3) from 0.1 µM to 50 µM.
-
Treat cells for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay to determine the IC50 for both cell lines.
-
-
Therapeutic Window Identification:
-
Compare the IC50 values between the cancer and non-cancerous cell lines. The concentration range where cancer cell viability is significantly reduced while non-cancerous cell viability remains high is the therapeutic window.
-
-
Apoptosis and Cell Cycle Analysis:
-
Treat both cell lines with concentrations within the identified therapeutic window.
-
After 24 hours, stain cells with Annexin V/Propidium (B1200493) Iodide and analyze by flow cytometry to quantify apoptosis.
-
For cell cycle analysis, fix cells in 70% ethanol, stain with propidium iodide, and analyze by flow cytometry.
-
-
Combination Therapy Approach:
-
If a clear therapeutic window is not achievable, consider combination with a targeted inhibitor (e.g., a kinase inhibitor specific to a mutation in the cancer cell line) to potentially lower the required dose of this compound.
-
Signaling Pathway and Experimental Workflow
Figure 1: On-target vs. off-target effects of a DNA damaging agent.
Figure 2: Workflow for minimizing off-target cytotoxicity.
11β-dichloro: Dual-Action Agent
This agent was designed to target androgen receptor (AR) positive cells but also shows efficacy in AR-negative cells.[2] Its off-target effects can be AR-independent and are primarily linked to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2]
Table 2: Quantitative Data on Off-Target Effects of 11β-dichloro
| Cell Type | Parameter | Concentration | Observation | Mitigation Strategy |
| AR-Negative Healthy Cells | ROS Levels | > 10 µM | Significant increase in intracellular ROS | Co-administration with an antioxidant (e.g., N-acetylcysteine); use in hypoxic conditions if relevant to the tumor microenvironment. |
| Cardiomyocytes | Mitochondrial Membrane Potential | 5 µM | Depolarization of mitochondrial membrane | Monitor mitochondrial health; consider using a mitochondria-targeted antioxidant. |
| Neuronal Cells | Oxidative Stress Markers | 15 µM | Increased lipid peroxidation | Use lower, more frequent dosing in in vivo studies; assess neuronal toxicity markers. |
Experimental Protocol: Mitigating ROS-Mediated Off-Target Effects
-
ROS Detection:
-
Treat target cancer cells and a control cell line with 11β-dichloro.
-
After treatment, incubate cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX) according to the manufacturer's protocol.
-
Measure fluorescence intensity using a plate reader or flow cytometer.
-
-
Antioxidant Co-treatment:
-
Pre-treat control cells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours before adding 11β-dichloro.
-
Repeat the ROS detection assay to determine if the off-target ROS generation is mitigated.
-
-
Mitochondrial Health Assessment:
-
Assess mitochondrial membrane potential using a fluorescent dye like TMRE or JC-1. A decrease in fluorescence indicates mitochondrial depolarization.
-
Measure oxygen consumption rates using a Seahorse XF Analyzer to evaluate mitochondrial respiration.
-
-
Glutathione (B108866) Depletion Assay:
-
Measure intracellular glutathione (GSH) levels, a key antioxidant, using a commercially available kit. 11β-dichloro has been shown to deplete the antioxidant pool.[2]
-
Signaling Pathway and Logical Relationships
Figure 3: Dual mechanism of action for 11β-dichloro.
Frequently Asked Questions (FAQs)
Q1: My non-cancerous control cells are dying at a similar rate to my cancer cells when using this compound (CAS 887349-03-3). What should I do?
A1: This indicates a narrow therapeutic window. First, ensure you have performed a careful dose-response analysis on both cell types to find a concentration that maximizes cancer cell death while minimizing toxicity to control cells. If this is not possible, consider reducing the treatment duration. Alternatively, this agent may be more effective in combination with a targeted therapy that sensitizes only the cancer cells, allowing you to use a lower, less toxic concentration of the DNA damaging agent.
Q2: I am observing significant variability in my results with 11β-dichloro. What could be the cause?
A2: The dual mechanism of action of 11β-dichloro can lead to variability. The AR-dependent effects will only be present in AR-positive cells. Ensure you have characterized the AR status of your cell lines. The ROS-mediated effects can be influenced by the metabolic state of the cells and the culture conditions. Ensure consistent cell passage numbers, confluency, and media composition. You may also want to measure baseline ROS levels in your cells, as this can vary.
Q3: Can I use an antioxidant to reduce the off-target effects of 11β-dichloro without affecting its anticancer activity?
A3: This is a critical consideration. If the anticancer effect in your specific cancer model is primarily AR-dependent, then co-treatment with an antioxidant to mitigate ROS-mediated toxicity in off-target cells could be a viable strategy. However, if the ROS generation is a significant contributor to its anticancer efficacy in your model, an antioxidant could diminish its therapeutic effect. You will need to experimentally determine the contribution of each pathway to the overall anticancer effect in your system.
Q4: How can I confirm that the observed cell death is due to the intended mechanism of action for either agent?
A4: For this compound (CAS 887349-03-3), you can confirm its DNA damaging activity by performing a comet assay or by Western blotting for DNA damage markers like γH2AX. For 11β-dichloro, you can measure ROS levels as described in the protocol above. To confirm the AR-dependent mechanism, you could use an AR antagonist to see if it rescues the effect in AR-positive cells.
Q5: Are there any known resistance mechanisms to these agents?
A5: For DNA damaging agents, resistance can arise from upregulation of DNA repair pathways.[1] For 11β-dichloro, in AR-positive cells, mutations in the androgen receptor could confer resistance. In the case of its ROS-mediated effects, cells with a higher intrinsic antioxidant capacity (e.g., high levels of glutathione) may be more resistant.
References
Technical Support Center: Anticancer Agent 110 (Bavdegalutamide/ARV-110)
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving Anticancer Agent 110 (also known as Bavdegalutamide or ARV-110).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Bavdegalutamide/ARV-110) is a PROteolysis TArgeting Chimera (PROTAC) protein degrader.[1][2] Its primary mechanism of action is to induce the degradation of the Androgen Receptor (AR), a key driver of prostate cancer.[1][3] It achieves this by forming a ternary complex with the AR and the cereblon E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[3][4] This mode of action is distinct from traditional small-molecule inhibitors that only block the protein's function.[3]
Q2: I am observing a loss of activity of this compound in my cell culture experiment. What are the potential causes?
A2: A loss of activity for a small molecule like this compound in cell culture can be attributed to several factors:
-
Chemical Instability: The compound may be unstable in the aqueous environment of the cell culture medium at 37°C, potentially undergoing hydrolysis or oxidation.[5][6] The pH of the media can also significantly affect its stability.[5][7]
-
Adsorption to Labware: Hydrophobic compounds can bind non-specifically to the plastic surfaces of cell culture plates, pipette tips, and tubes, reducing the effective concentration of the agent in the media.[6][8]
-
Cellular Uptake: The compound might be rapidly internalized by the cells, leading to a decrease in its concentration in the surrounding medium.[5]
-
Degradation of Stock Solutions: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to the degradation of the compound before it is even added to the experiment.[8]
Q3: How can I test the stability of this compound in my specific cell culture medium?
A3: You can assess the stability of this compound using a cell-free stability assay. The general steps involve incubating the compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) at 37°C and 5% CO2 over a time course (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the medium is collected and analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[6][9]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the compound in the cell culture medium. | The compound is inherently unstable in aqueous solutions at 37°C.[5] Components in the media (e.g., amino acids, vitamins) are reacting with the compound.[5] The pH of the media is affecting stability.[5] | Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability.[5] Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[5] Analyze stability in different types of cell culture media.[5] Ensure the pH of the media remains stable throughout the experiment.[5] |
| High variability in stability measurements between replicates. | Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS).[5] Incomplete solubilization of the compound.[5] | Ensure precise and consistent timing for sample collection and processing. Validate the analytical method for linearity, precision, and accuracy.[5] Confirm the complete dissolution of the compound in the stock solution and media.[5] |
| Compound disappears from the media, but no degradation products are detected. | The compound may be binding to the plastic of the cell culture plates or pipette tips.[5] The compound is being rapidly internalized by cells.[5] | Use low-protein-binding plates and pipette tips.[5] Include a control without cells to assess non-specific binding.[5] Analyze cell lysates to determine the extent of cellular uptake.[5] |
| Complete loss of biological activity, even at high concentrations. | The compound is highly unstable in the experimental medium. | Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[6] Consider replenishing the medium with a freshly prepared compound at regular intervals for long-term experiments.[8] |
| Cells appear stressed or die at all concentrations, including very low ones. | The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture media is non-toxic to your specific cell line (typically <0.5% for DMSO).[6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in a chosen cell culture medium using HPLC or LC-MS/MS.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
DMSO (or other suitable solvent)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Cold acetonitrile (B52724) with an internal standard
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Aliquot the working solution into multiple sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube for each condition.
-
-
Sample Processing:
-
HPLC/LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability.
Troubleshooting Logic Flowchart
Caption: Troubleshooting logic for loss of compound activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
"Anticancer agent 110" troubleshooting unexpected cell morphology changes
This technical support center provides troubleshooting guidance for researchers encountering unexpected cell morphology changes when using Anticancer Agent 110.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes in cancer cells treated with this compound?
A1: this compound is designed to induce apoptosis in cancer cells. Expected morphological changes include cell rounding, shrinkage, membrane blebbing, and eventual detachment from the culture surface.[1][2] These changes are indicative of the compound's intended cytotoxic effect.
Q2: We are observing significant cell rounding and detachment at concentrations lower than the reported IC50 value. Is this normal?
A2: Cell type-specific sensitivity can lead to pronounced morphological changes even at concentrations below the IC50 value, which is a measure of cell viability averaged across a population.[3] Some cell lines are highly dependent on cytoskeletal integrity and adhesion, making them more susceptible to the effects of agents that disrupt these processes.
Q3: The morphological changes we observe are not consistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors, including variability in cell culture conditions, such as passage number and cell density, or issues with the compound, like repeated freeze-thaw cycles of stock solutions.[3][4] Mycoplasma contamination is also a common cause of inconsistent cell behavior and morphology.[4][5]
Q4: Could the observed morphological changes be a result of off-target effects of this compound?
A4: While this compound is designed for a specific target, off-target effects are possible with any novel compound and can contribute to unexpected phenotypes. If the observed morphological changes do not correlate with markers of apoptosis, further investigation into off-target effects on pathways regulating the cytoskeleton may be warranted.
Troubleshooting Guide
Issue 1: Excessive Cell Detachment and Rounding at Low Concentrations
Possible Causes:
-
High sensitivity of the cell line to cytoskeletal disruption.
-
Sub-lethal cytotoxic effects.
-
Incorrect compound concentration.
Troubleshooting Steps:
-
Verify Compound Concentration: Double-check all calculations for dilutions of this compound.
-
Perform a Dose-Response and Time-Course Experiment: This will help identify the optimal concentration and time point to observe the desired apoptotic effects without excessive, rapid detachment.
-
Assess Cell Viability: Use a sensitive viability assay (e.g., CellTiter-Glo®) to correlate morphological changes with quantitative data on cell death.
-
Analyze the Cytoskeleton: Use immunofluorescence to stain for key cytoskeletal components like F-actin (using phalloidin) and α-tubulin to observe any specific structural alterations.[3]
Issue 2: Cells Appear Stressed (e.g., enlarged, vacuolated) but Do Not Detach or Show Apoptotic Markers
Possible Causes:
-
Induction of cellular senescence or mitotic catastrophe.
-
Cell cycle arrest.
-
General cellular stress due to sub-optimal culture conditions.
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to determine if this compound is causing arrest at a specific phase of the cell cycle.[6]
-
Senescence Staining: Perform a β-galactosidase staining assay to test for markers of cellular senescence.
-
Check Culture Conditions: Ensure the cell culture is healthy by verifying the absence of contaminants, using fresh media and supplements, and maintaining cells at a low passage number.[7]
Issue 3: High Variability in Morphological Changes Between Wells or Plates
Possible Causes:
-
Inconsistent cell seeding.
-
Edge effects in multi-well plates.
-
Mycoplasma contamination.
-
Compound instability or improper mixing.
Troubleshooting Steps:
-
Standardize Seeding Protocol: Ensure a single-cell suspension and consistent cell numbers are seeded across all wells.
-
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for data collection as they are more prone to evaporation.
-
Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[5]
-
Proper Compound Handling: Aliquot stock solutions of this compound to avoid repeated freeze-thaw cycles. Ensure thorough mixing after dilution in media.
Data Summary
The following tables summarize hypothetical quantitative data for troubleshooting experiments with this compound in a model cancer cell line (e.g., MCF-7).
Table 1: Cytotoxicity of this compound (48h Treatment)
| Cell Line | Cancer Type | IC50 (µM) | Max Inhibition (%) |
| MCF-7 | Breast Adenocarcinoma | 5.2 | 95 |
| A549 | Lung Carcinoma | 8.1 | 92 |
| HCT116 | Colon Carcinoma | 3.5 | 98 |
Table 2: Apoptosis Induction in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % Annexin V Positive | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 4.5 | 1.0 |
| 1 | 15.2 | 2.5 |
| 5 | 45.8 | 6.8 |
| 10 | 72.1 | 12.3 |
Table 3: Cell Cycle Analysis in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.3 | 25.1 | 19.6 |
| 5 | 58.1 | 15.5 | 26.4 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Immunofluorescence Staining of Cytoskeleton
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Staining: Incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. Counterstain F-actin with fluorescently labeled phalloidin (B8060827) and the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Troubleshooting workflow for unexpected cell morphology.
Caption: Agent 110's potential mechanism of action.
Caption: Workflow for Annexin V/PI apoptosis assay.
References
- 1. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. corning.com [corning.com]
"Anticancer agent 110" minimizing precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of precipitation of Anticancer Agent 110 in aqueous solutions during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is an investigational compound with cytotoxic, anti-leukemic, and antitumor properties.[1] It has been shown to cause DNA damage and induce apoptosis.[2] Like many potent small molecule inhibitors, this compound is a hydrophobic molecule with limited solubility in aqueous solutions, such as cell culture media.[3] This poor solubility is the primary reason for its tendency to precipitate, or "crash out," when diluted from an organic solvent stock into an aqueous environment.[4]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to ensure the compound is fully dissolved in the DMSO stock solution before further dilution. If you observe any particulates, gentle warming (e.g., in a 37°C water bath) and vortexing can be used to aid dissolution.[3]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1%.[3] Higher concentrations can affect cell health and experimental outcomes.
Q4: Can I use other organic solvents to prepare the stock solution?
While DMSO is the most common choice, other water-miscible organic solvents can be used. However, their compatibility with your specific cell line and experimental setup should be verified. Always determine the maximum tolerated solvent concentration for your cells.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can perform a solubility test by preparing a serial dilution of your this compound stock solution in your complete cell culture medium.[4] Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂) and observe for any signs of precipitation, such as cloudiness or visible particles, over time.[3][4] This will help you determine the highest concentration that remains in solution.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: A precipitate or cloudiness forms immediately when the DMSO stock solution of this compound is added to the aqueous cell culture medium.
Root Cause Analysis and Solutions: This is a common issue for hydrophobic compounds, often referred to as "crashing out," due to the rapid solvent exchange when a concentrated DMSO stock is diluted into an aqueous solution.[4]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[4] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes a rapid solvent shift, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume. Always add the compound dropwise while gently vortexing or swirling the media.[4] |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for all dilutions.[4] |
| Poorly Dissolved Stock | The stock solution in DMSO may not be fully dissolved, leading to the introduction of solid particles that seed precipitation. | Visually inspect your DMSO stock for any precipitate. If present, gently warm and vortex to redissolve before use.[3] |
Issue 2: Precipitation Over Time During Incubation
Symptom: The solution is initially clear after adding this compound, but a precipitate forms hours or days later during incubation.
Root Cause Analysis and Solutions: This can be caused by several factors related to the stability of the compound in the culture environment or changes in the media itself.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation from culture plates or flasks increases the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[4] |
| Interaction with Media Components | The compound may interact with proteins or salts in the serum or media, leading to the formation of insoluble complexes over time. | Test the solubility in both serum-free and serum-containing media to see if serum is a contributing factor. Consider using protein-free media if your experiment allows. |
| pH Instability | Changes in the pH of the culture medium during cell growth can alter the ionization state and solubility of the compound. | Ensure the medium is properly buffered (e.g., with bicarbonate and in a CO₂ incubator, or with HEPES for ambient conditions). Monitor the pH of your culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. If needed, gently warm the solution in a 37°C water bath.[3]
-
Warm the Medium: Pre-warm your complete cell culture medium (with serum and other supplements) to 37°C.[4]
-
Create an Intermediate Dilution: To minimize the solvent shock, first prepare an intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media to get a 1 mM solution.
-
Prepare Final Working Solution: Add a small volume of the intermediate dilution to the final volume of pre-warmed medium while gently swirling to achieve the desired final concentration (e.g., 1 µL of a 1 mM intermediate dilution into 1 mL of medium for a 1 µM final concentration).[4]
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[4]
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Serial Dilution: In a 96-well plate, create a 2-fold serial dilution of the DMSO stock solution in DMSO.
-
Addition to Media: In a separate 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well. Add 2 µL of each DMSO dilution to the corresponding wells (this keeps the final DMSO concentration at 1%). Include a DMSO-only control.[4]
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Observation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[4]
-
Quantitative Assessment (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance over the DMSO control indicates precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is considered the maximum working soluble concentration under these specific conditions.[4]
Strategies for Enhancing Solubility
If precipitation remains an issue, consider these advanced formulation strategies. Many of these involve the use of excipients, which are inactive substances used to deliver an active drug.[5]
| Strategy | Description | Common Excipients/Methods |
| Use of Co-solvents | Employing water-miscible organic solvents can increase the solubility of hydrophobic compounds. | Polyethylene glycol (PEG), propylene (B89431) glycol, ethanol.[6] |
| Addition of Surfactants | Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous solutions.[7] | Polysorbate 80 (Tween 80), Cremophor EL.[8] |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can increase solubility by promoting the formation of the more soluble ionized form. | Use of buffers or pH-adjusting agents like citric acid for weakly alkaline drugs.[8] |
| Use of Complexing Agents | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble drugs.[9] | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). |
| Polymeric Micelles | Certain polymers can self-assemble into micelles in aqueous solutions, providing a hydrophobic core to solubilize the drug.[10][11] | Pluronics (Poloxamers), PEG-PLGA. |
Visual Guides
Caption: Troubleshooting workflow for addressing precipitation issues.
Caption: Recommended workflow for preparing aqueous solutions.
Caption: Relationship between formulation strategies and solubility.
References
- 1. This compound | Antileukemia activity | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. senpharma.vn [senpharma.vn]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. pharmtech.com [pharmtech.com]
"Anticancer agent 110" protocol optimization for consistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Anticancer Agent 110.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
A1: this compound is a novel investigational compound with a proposed mechanism of action involving the inhibition of the hypothetical "Tumor Progression Kinase (TPK)" signaling pathway. Due to its experimental nature, it is for research use only. For in vitro studies, it is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1][2] When preparing working concentrations for cell culture experiments, the final DMSO concentration should not exceed 0.5%, and ideally be kept below 0.1%, to avoid solvent-induced cytotoxicity.[1][2]
Q2: We are observing significant variability in the IC50 value of this compound between experiments. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in preclinical drug evaluation.[1] Several factors can contribute to this variability, including inconsistencies in cell seeding density, variations in drug incubation time, and the type of cytotoxicity assay used.[1] It's also crucial to maintain consistent cell health and use a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.[1]
Q3: this compound appears to be less potent or completely inactive in our recent experiments. What could be the reason?
A3: A loss of potency often points to issues with the compound's stability, storage, or the experimental setup.[1] Improper storage, such as repeated freeze-thaw cycles of the stock solution, can lead to degradation of the agent.[1][2] It is also important to ensure that the cell line used has been authenticated and is not contaminated, as misidentified or contaminated cell lines are a frequent source of irreproducible results.[3][4]
Q4: We are observing unexpected cell death in our control groups or at very low concentrations of this compound. What should we investigate?
A4: This may indicate off-target effects or issues with non-specific toxicity.[1] A primary suspect is the final concentration of the vehicle, DMSO. Even at concentrations below 1%, DMSO can be toxic to some cell lines.[1] Therefore, it is critical to include a vehicle-only control in every experiment.[1] Another possibility is that the agent itself has a narrow therapeutic window or off-target effects that induce cytotoxicity through alternative pathways.
Troubleshooting Guide
To address common issues encountered during experiments with this compound, refer to the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Cell Seeding Density: Inconsistent number of cells per well.[1] 2. Incubation Time: Varying drug exposure times between experiments.[1][5] 3. Cell Health/Passage Number: Using cells that are unhealthy or have a high passage number.[1] | 1. Standardize Seeding Protocol: Use a hemocytometer or automated cell counter for accurate cell counts and ensure a homogenous cell suspension when plating. 2. Define and Adhere to a Fixed Incubation Time: Based on preliminary time-course experiments, select and consistently use an optimal incubation period (e.g., 24, 48, or 72 hours).[5][6] 3. Implement Good Cell Culture Practice: Maintain a consistent, low passage number for cell lines and regularly check for viability and morphology.[1] |
| Loss of Compound Activity | 1. Improper Storage: Repeated freeze-thaw cycles of the stock solution.[1][2] 2. Compound Degradation: The agent may be unstable in the culture medium over long incubation periods. 3. Cell Line Issues: The cell line may have developed resistance or been misidentified.[3] | 1. Aliquot Stock Solutions: Store the compound in single-use aliquots at -80°C. 2. Assess Compound Stability: If long incubation times are necessary, consider refreshing the media with a new drug dilution part-way through. 3. Authenticate Cell Lines: Regularly perform cell line authentication (e.g., via STR profiling) and test for mycoplasma contamination.[4] |
| High Background Toxicity (Vehicle Control) | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.[1][2] 2. Media/Serum Issues: The quality of the cell culture medium or serum may be compromised.[4] | 1. Maintain Low DMSO Levels: Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[2] 2. Use High-Quality Reagents: Use fresh, high-quality media and serum from a reputable supplier. Consider heat-inactivating serum if necessary, although this can also degrade growth factors.[4] |
| High Variability Between Replicates | 1. Uneven Cell Plating: Inconsistent cell numbers across wells.[2] 2. Pipetting Errors: Inaccurate or inconsistent pipetting technique.[2] 3. Edge Effects: Evaporation from the outer wells of a multi-well plate.[2] | 1. Ensure Homogenous Cell Suspension: Gently mix the cell suspension before each pipetting step. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use a consistent pipetting technique. 3. Mitigate Edge Effects: Avoid using the outermost wells for experimental data, or fill them with sterile PBS or media to maintain humidity.[2] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (optimized for your cell line to ensure they are not over-confluent at the end of the assay).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.[2]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A common approach is a 1:3 or 1:10 serial dilution to cover a wide range of concentrations.[2]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Include wells for "medium only" (blank) and "vehicle control" (cells + DMSO, no agent).[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Agent 110 or vehicle control.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1][7]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other values.
-
Calculate the percent viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Standard experimental workflow for determining the IC50 value.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
"Anticancer agent 110" addressing batch-to-batch variability
This technical support center provides guidance for researchers, scientists, and drug development professionals using Anticancer Agent 110, with a specific focus on addressing and mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the cytotoxic effects of this compound between different batches. What could be the primary cause of this variability?
A1: Batch-to-batch variability in the efficacy of a compound like this compound can stem from several factors throughout the manufacturing and handling process. The most common causes include:
-
Purity and Impurity Profile: Minor variations in the synthesis and purification processes can lead to different levels of purity and the presence of unique impurities in each batch. Some impurities may have their own biological activity, either synergistic or antagonistic to Agent 110.
-
Polymorphism: The crystalline structure of the compound can differ between batches, affecting its solubility, dissolution rate, and ultimately its bioavailability in cell culture or in vivo models.
-
Degradation: Improper storage conditions (e.g., exposure to light, temperature fluctuations, humidity) can lead to the degradation of the active compound over time, with older batches potentially showing reduced activity.
-
Solvent and Formulation: The solvent used to dissolve Agent 110 and the final formulation can impact its stability and delivery to the target cells. Inconsistencies in solvent purity or formulation preparation can contribute to variability.
Q2: How can we proactively assess a new batch of this compound to ensure it meets our experimental standards before initiating large-scale studies?
A2: A robust quality control (QC) workflow is essential for qualifying new batches of this compound. We recommend a two-tiered approach:
-
Physicochemical Analysis: This involves verifying the identity, purity, and concentration of the compound.
-
Biological Potency Assay: This ensures that the new batch exhibits a comparable biological effect to a previously validated reference batch.
A standardized workflow for this process is outlined below.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
This guide provides a systematic approach to troubleshooting and resolving inconsistencies in the half-maximal inhibitory concentration (IC50) of Agent 110.
Hypothetical Data Illustrating the Problem:
| Batch ID | Date of Experiment | Cell Line | Seeding Density (cells/well) | IC50 (µM) |
| A-001 | 2025-10-15 | MCF-7 | 5,000 | 2.5 |
| A-001 | 2025-10-22 | MCF-7 | 8,000 | 4.1 |
| B-002 | 2025-11-05 | MCF-7 | 5,000 | 5.8 |
| B-002 | 2025-11-12 | HT-29 | 5,000 | 8.2 |
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure that critical experimental parameters are kept consistent across all experiments. This includes:
-
Cell Line and Passage Number: Use cells within a narrow passage number range to avoid phenotypic drift.
-
Seeding Density: As shown in the table, variations in seeding density can significantly impact the apparent IC50.
-
Media and Supplements: Use the same batch of media, serum, and other supplements whenever possible.
-
Incubation Time: The duration of drug exposure should be identical for all experiments.
-
-
Verify Agent 110 Stock Solution:
-
Fresh Preparation: Prepare fresh stock solutions of Agent 110 from the lyophilized powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility: Ensure that the agent is fully dissolved in the chosen solvent (e.g., DMSO). Precipitates can lead to inaccurate concentrations.
-
Concentration Verification: If possible, verify the concentration of the stock solution using a spectrophotometer.
-
-
Perform a Head-to-Head Comparison of Batches: If you suspect batch-to-batch variability, design an experiment to directly compare the activity of the old and new batches simultaneously.
Experimental Protocol: Comparative Cell Viability Assay
This protocol is designed to directly compare the potency of two different batches of this compound.
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Batch A and Batch B of this compound in sterile DMSO.
-
Perform a serial dilution of each stock solution in culture media to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
-
Cell Treatment:
-
Remove the old media from the 96-well plate and add the media containing the different concentrations of Agent 110 (Batch A and Batch B) to their respective wells. Include a vehicle control (DMSO only) and an untreated control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the dose-response curves for both batches and calculate the IC50 values using a suitable software package (e.g., GraphPad Prism).
-
Hypothetical Outcome of Comparative Assay:
| Batch ID | IC50 (µM) | R² of Curve Fit |
| Reference Batch (A-001) | 2.6 | 0.992 |
| New Batch (B-002) | 5.4 | 0.989 |
This data would confirm that Batch B-002 is approximately two-fold less potent than the reference batch.
Issue 2: Altered Downstream Signaling with a New Batch of Agent 110.
You may observe that a new batch of this compound does not produce the expected changes in a key signaling pathway, such as the PI3K/Akt pathway.
Hypothetical Signaling Pathway for this compound:
Troubleshooting Steps:
-
Confirm Biological Readout: Ensure that the primary biological readout (e.g., cell viability) is consistent with previous batches. If the IC50 has shifted, the concentration required to see a signaling effect may also have changed.
-
Perform a Dose-Response and Time-Course Experiment: The new batch may have different kinetics. Test a range of concentrations and time points to determine the optimal conditions for observing the expected signaling changes.
-
Verify Antibody Performance: If using Western blotting, ensure that the antibodies for your target proteins (e.g., phospho-Akt, total-Akt) are working correctly by including appropriate positive and negative controls.
Experimental Protocol: Western Blot Analysis of Akt Phosphorylation
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat the cells with the IC50 concentration of the reference batch and the new batch of Agent 110 for the predetermined optimal time (e.g., 6 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome:
A successful experiment will show a decrease in the ratio of phospho-Akt to total Akt in cells treated with a potent batch of this compound. An impotent batch will show little to no change in this ratio compared to the vehicle control. This provides a mechanistic explanation for the observed differences in cell viability.
Validation & Comparative
Anticancer Agent 110 vs. Cisplatin: A Comparative Guide for Lung Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between the novel investigational anticancer agent, Antitumor agent-110 (compound 13), and the established chemotherapeutic drug, cisplatin (B142131), with a focus on their application in lung cancer cell research. While direct comparative studies of Antitumor agent-110 in lung cancer cell lines are limited, this guide synthesizes available data on its chemical class (imidazotetrazinones) and contrasts it with the extensive research on cisplatin.
Executive Summary
Cisplatin is a cornerstone of lung cancer chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA crosslinks, leading to cell cycle arrest and apoptosis. Antitumor agent-110, a novel imidazotetrazine, represents a class of DNA alkylating agents.[1] Its parent compound, temozolomide (B1682018), is known to methylate DNA, which also triggers apoptosis and cell cycle arrest.[2][3] Antitumor agent-110 is designed to overcome common resistance mechanisms to temozolomide, suggesting a potentially wider therapeutic window.[1]
Comparative Performance Data
The following tables summarize the key quantitative data for Antitumor agent-110 and cisplatin. It is important to note that the data for Antitumor agent-110 is derived from studies on glioblastoma and colon cancer cell lines, as specific data on lung cancer cells is not yet widely available.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Antitumor agent-110 | HCT116 | Colon Carcinoma | 5.35 | [4] |
| U373V | Astrocytoma | 3.59 | [4] | |
| U373M | Astrocytoma | 4.09 | [4] | |
| Cisplatin | A549 | Non-Small Cell Lung | ~9 | [5] |
| H1299 | Non-Small Cell Lung | ~27 | [5] | |
| PC9 | Non-Small Cell Lung | Not specified | [6] |
Table 2: Mechanism of Action
| Feature | Antitumor agent-110 (Imidazotetrazinones) | Cisplatin | Citations |
| Primary Target | DNA (Guanine residues) | DNA (N7 of guanine (B1146940) and adenine) | [7][8] |
| Mode of Action | DNA alkylation (methylation) | DNA cross-linking (intrastrand and interstrand) | [7][8] |
| Cell Cycle Arrest | G2/M phase | G1, S, and G2/M phases | [1][3][6] |
| Apoptosis Induction | Yes, via DNA damage response | Yes, via DNA damage response, ROS generation | [1][2][6] |
| Key Signaling Pathways | p53-dependent and independent pathways | p53-dependent and independent pathways, Bax/Bak induction, ROS-mediated pathways | [1][2][6][9] |
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for Antitumor agent-110 and cisplatin.
Caption: Proposed signaling pathway for Antitumor agent-110.
Caption: Simplified signaling pathway of cisplatin in lung cancer cells.
Experimental Workflows and Protocols
Detailed methodologies for key experiments are provided below, along with workflow diagrams.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Antitumor agent-110 or cisplatin for 48 to 72 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
-
Seed lung cancer cells in 6-well plates and treat with Antitumor agent-110 or cisplatin at their respective IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis using propidium iodide.
-
After treatment with Antitumor agent-110 or cisplatin, harvest the lung cancer cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.
-
Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
Both Antitumor agent-110 and cisplatin are potent inducers of cell death in cancer cells, primarily through mechanisms involving DNA damage. Cisplatin is a well-established agent in lung cancer treatment with a broad spectrum of activity but is also associated with significant side effects and the development of resistance. Antitumor agent-110, as a representative of a new generation of imidazotetrazinones, holds promise for overcoming some of the limitations of older alkylating agents. However, further research, particularly in lung cancer models, is necessary to fully elucidate its efficacy and potential advantages over existing therapies like cisplatin. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies.
References
- 1. Discovery of new imidazotetrazinones with potential to overcome tumor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol and temozolomide induce apoptosis and suppress proliferation in glioblastoma cells via the apoptotic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecronicon.net [ecronicon.net]
- 6. Phase I/II Study of Olaparib and Temozolomide in Patients with Recurrent Small Cell Lung Cancer Following Failure of Prior Chemotherapy | Dana-Farber Cancer Institute [dana-farber.org]
- 7. The Medicinal Chemistry of Imidazotetrazine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Frontiers | C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. dovepress.com [dovepress.com]
- 13. Phase II Study of the Efficacy and Safety of High-dose Pemetrexed in Combination with Cisplatin Versus Temozolomide for the Treatment of Non-small Cell Lung Cancer with Brain Metastases | Anticancer Research [ar.iiarjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Phase II trial of temozolomide and cisplatin followed by whole brain radiotherapy in non-small-cell lung cancer patients with brain metastases: a GLOT-GFPC study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. WO2020033880A1 - Imidazotetrazine compounds - Google Patents [patents.google.com]
Comparative Analysis of Anticancer Agent 110 and Other DNA Damaging Agents: A Guide for Researchers
In the landscape of cancer therapeutics, DNA damaging agents remain a cornerstone of many treatment regimens. This guide provides a comparative analysis of "Anticancer agent 110," a novel imidazotetrazine compound, alongside established DNA damaging agents: doxorubicin, cisplatin (B142131), and etoposide (B1684455). This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to inform preclinical research and development decisions.
Note on this compound: "this compound" (HY-155541) is an imidazotetrazine derivative.[1] While specific quantitative data on its DNA damaging capacity is limited in publicly available literature, its mechanism of action is expected to be similar to other agents in its class, such as temozolomide (B1682018) (TMZ). These agents act as DNA methylating agents, inducing DNA damage, which leads to cell cycle arrest and apoptosis.[2][3][4][5][6] This guide will, therefore, draw comparisons based on the established profile of imidazotetrazines.
Mechanism of Action Overview
DNA damaging agents can be broadly categorized based on their interaction with DNA. This comparison includes agents from three major classes:
-
Alkylating-like Agents (this compound/Imidazotetrazines): These agents transfer alkyl groups to DNA bases, leading to the formation of DNA adducts. The most cytotoxic of these, O6-methylguanine, can cause DNA double-strand breaks during subsequent rounds of DNA replication if not repaired, triggering the DNA Damage Response (DDR).[3][5]
-
Topoisomerase II Inhibitors (Doxorubicin and Etoposide): These drugs interfere with the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, they lead to the accumulation of DNA double-strand breaks.[7]
-
Platinum-Based Agents (Cisplatin): Cisplatin forms covalent adducts with DNA, primarily intrastrand crosslinks between purine (B94841) bases. These crosslinks distort the DNA helix, inhibiting replication and transcription, and ultimately inducing apoptosis.
Quantitative Performance Analysis
The following tables summarize key performance metrics for doxorubicin, cisplatin, and etoposide across various cancer cell lines. This data, primarily focusing on cytotoxicity (IC50 values), provides a baseline for comparing their potency. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.[8][9]
Table 1: Comparative Cytotoxicity (IC50) of DNA Damaging Agents
| Agent | Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time | Assay |
| Doxorubicin | Breast Cancer | MCF-7 | 2.5[4] | 24h | MTT |
| MDA-MB-231 | 6.6[10] | 48h | SRB | ||
| Liver Cancer | HepG2 | 12.2[4] | 24h | MTT | |
| Huh7 | >20[4] | 24h | MTT | ||
| Bladder Cancer | BFTC-905 | 2.3[4] | 24h | MTT | |
| Cisplatin | Ovarian Cancer | A2780 | 0.1-0.45 µg/ml | Not Specified | Clonogenic |
| Cervical Cancer | HeLa | Varies widely | 48h or 72h | MTT | |
| Breast Cancer | MCF-7 | Varies widely | 48h or 72h | MTT | |
| Liver Cancer | HepG2 | Varies widely | 48h or 72h | MTT | |
| Etoposide | Lung Cancer | A549 | 139.54 ± 7.05[2] | Not Specified | Not Specified |
| Cervical Cancer | HeLa | 209.90 ± 13.42[2] | Not Specified | Not Specified | |
| Gastric Cancer | BGC-823 | 43.74 ± 5.13[2] | Not Specified | Not Specified | |
| Neuroblastoma | SK-N-AS | ~50[11] | 48h | Proliferation Assay |
Data compiled from multiple sources. Direct comparison should be made with caution due to variability in experimental protocols.
Induction of DNA Damage and Apoptosis
A critical measure of a DNA damaging agent's efficacy is its ability to induce a robust DNA Damage Response (DDR) and subsequently, apoptosis in cancer cells.
Table 2: DNA Damage (γH2AX Induction) and Apoptosis
| Agent | Cancer Cell Line | DNA Damage (γH2AX) | Apoptosis Induction |
| Doxorubicin | Various | Dose-dependent increase in γH2AX foci.[12][13][14][15] | Induces apoptosis through both intrinsic and extrinsic pathways.[16][17][18] |
| Cisplatin | Various | Induces γH2AX foci, often correlated with replication fork stalling.[6][19][20] | Triggers apoptosis via caspase activation.[21][22][23][24][25] |
| Etoposide | Various | Rapid and persistent induction of γH2AX foci.[3][5][26][27][28] | Dose-dependent induction of apoptosis, can be caspase-dependent or independent.[11][29][30][31][32] |
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways activated by these agents is crucial for identifying biomarkers of response and potential combination therapies.
Caption: Simplified DNA Damage Response (DDR) pathway activated by different classes of anticancer agents.
Caption: General experimental workflow for the evaluation of DNA damaging agents in vitro.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for the key assays mentioned.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the DNA damaging agent. Include a vehicle-only control.
-
Incubation: Incubate the cells with the drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Immunofluorescence for γH2AX
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the DNA damaging agent for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBST).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus or the overall fluorescence intensity using image analysis software.
Protocol 3: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells in a culture dish with the DNA damaging agent for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry software.
Conclusion
This guide provides a framework for the comparative analysis of "this compound" and other prominent DNA damaging agents. While direct quantitative data for "this compound" is not yet widely available, its classification as an imidazotetrazine suggests a mechanism centered on DNA alkylation and subsequent induction of the DNA damage response. The provided data for doxorubicin, cisplatin, and etoposide highlight the range of potencies and cellular responses elicited by different classes of DNA damaging agents. For a definitive comparison, further experimental evaluation of "this compound" using the standardized protocols outlined herein is necessary. This will enable a more precise understanding of its therapeutic potential relative to established anticancer drugs.
References
- 1. Long-term in vivo effects of cisplatin on gamma-H2AX foci signaling in peripheral lymphocytes of tumor patients after irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Topoisomerase IIα‐dependent induction of a persistent DNA damage response in response to transient etoposide exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of H2AX phosphorylation after exposure to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin induces prolonged DNA damage signal in cells overexpressing DEK isoform-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Induction of Apoptosis of Cancer Cells Using the Cisplatin Delivery Based Electrospray (CDES) System [mdpi.com]
- 22. europeanreview.org [europeanreview.org]
- 23. Apoptosis Induction with Combined Use of Cisplatin and Fisetin in Cisplatin-Resistant Ovarian Cancer Cells (A2780) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | ERas Enhances Resistance to Cisplatin-Induced Apoptosis by Suppressing Autophagy in Gastric Cancer Cell [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Induction of ATM activation, histone H2AX phosphorylation and apoptosis by etoposide: relation to cell cycle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Role of Topoisomerase IIβ in DNA Damage Response following IR and Etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. spandidos-publications.com [spandidos-publications.com]
- 32. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Bavdegalutamide (ARV-110): A Comparative In Vivo Analysis of a Novel Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor effects of Bavdegalutamide (ARV-110), a first-in-class PROteolysis TArgeting Chimera (PROTAC) protein degrader, against established androgen receptor (AR) inhibitors. The supporting experimental data, detailed protocols, and pathway visualizations are intended to offer a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: A Paradigm Shift in Androgen Receptor Targeting
Bavdegalutamide is an orally bioavailable small molecule that induces the degradation of the androgen receptor.[1] Unlike traditional AR inhibitors such as enzalutamide, which merely block AR signaling, Bavdegalutamide recruits the cereblon-containing E3 ubiquitin ligase to tag the AR protein for destruction by the cell's natural protein disposal system, the proteasome.[2][3] This mechanism of action allows for the elimination of the entire AR protein, including mutated versions that can confer resistance to standard therapies.[2][4]
Comparative In Vivo Efficacy
Preclinical studies in xenograft models of prostate cancer have demonstrated the potent in vivo antitumor activity of Bavdegalutamide, particularly in models resistant to current standard-of-care treatments.
Table 1: In Vivo Antitumor Efficacy of Bavdegalutamide vs. Enzalutamide in an Enzalutamide-Resistant VCaP Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Androgen Receptor Degradation (%) | Reference |
| Vehicle | - | - | - | [2] |
| Enzalutamide | 20 mg/kg, oral, daily | Not effective | Not applicable | [2] |
| Bavdegalutamide | 3 mg/kg, oral, daily | Significant Inhibition | >90% | [2] |
| Bavdegalutamide | 10 mg/kg, oral, daily | Robust Inhibition | >90% | [2] |
Data synthesized from preclinical studies. The VCaP cell line is known to harbor AR amplification and is a model for castration-resistant prostate cancer.
Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of Prostate Cancer
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [1] |
| Bavdegalutamide | 1 mg/kg, oral, daily | Marked Inhibition | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the key in vivo experiments cited in this guide, based on published preclinical studies.[2][5]
In Vivo Xenograft Studies Protocol
1. Animal Model:
-
Species: Male immunodeficient mice (e.g., SCID or NOD/SCID).
-
Justification: These mice lack a functional immune system, preventing the rejection of human tumor xenografts.
2. Cell Line and Tumor Implantation:
-
Cell Line: VCaP human prostate cancer cells. These cells are androgen-sensitive and overexpress the androgen receptor, making them a relevant model for castration-resistant prostate cancer.
-
Implantation: A suspension of VCaP cells (e.g., 5 x 10^6 cells in a solution of Matrigel and PBS) is subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Tumors are allowed to establish and grow to a predetermined size (e.g., 150-200 mm³).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
4. Drug Formulation and Administration:
-
Bavdegalutamide (ARV-110) and Enzalutamide: Formulated for oral gavage in a suitable vehicle (e.g., a solution of Solutol HS 15, PEG400, and water).
-
Dosing: Administered daily at the concentrations specified in the comparison tables. A vehicle-only group serves as the control.
5. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
-
Secondary Endpoint: Androgen receptor protein levels in tumor tissue, assessed at the end of the study by Western blot or immunohistochemistry to confirm the mechanism of action.
6. Ethical Considerations:
-
All animal experiments must be conducted in accordance with the guidelines and regulations of the relevant institutional animal care and use committee (IACUC).
Visualizing the Mechanism and Workflow
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Bavdegalutamide-induced degradation of the Androgen Receptor.
Caption: Experimental workflow for in vivo validation of antitumor effects.
Caption: Simplified overview of the Androgen Receptor signaling pathway in prostate cancer.
References
- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 2. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of the Synergistic Effects of a PARP Inhibitor (as "Anticancer Agent 110") with Paclitaxel
This guide provides a comparative analysis of the synergistic anticancer effects observed when combining a Poly (ADP-ribose) polymerase (PARP) inhibitor, herein referred to as "Anticancer Agent 110," with the widely used chemotherapeutic agent, paclitaxel (B517696). The focus is on providing researchers, scientists, and drug development professionals with a comprehensive overview of the enhanced efficacy, underlying mechanisms, and the experimental data supporting this combination therapy. The data presented is based on studies of the PARP inhibitor Olaparib (B1684210) in combination with paclitaxel.
Quantitative Analysis of Synergistic Effects
The synergistic effect of combining this compound (Olaparib) with paclitaxel has been quantified in various cancer cell lines. A common method to determine synergy is the calculation of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
| Cell Line | Drug Combination | Concentration (relative to IC50) | Combination Index (CI) | Effect |
| A2780 (Ovarian Cancer) | Olaparib + Paclitaxel | 0.25x IC50 | < 0.7 | Synergistic |
| 0.5x IC50 | < 0.9 | Synergistic | ||
| OVCAR-3 (Ovarian Cancer) | Olaparib + Paclitaxel | 0.25x IC50 | < 0.8 | Synergistic |
| 0.5x IC50 | < 1.0 | Near Additive/Slightly Synergistic |
Data synthesized from studies on the combination of Olaparib and Paclitaxel in ovarian cancer cell lines.[2][3]
In addition to cell viability, the induction of apoptosis is a key measure of anticancer drug efficacy. Studies have shown that the combination of a PARP inhibitor with paclitaxel leads to a significant increase in apoptotic cells compared to treatment with either agent alone.[4][5]
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| AN3CA (Endometrial Cancer) | Control | ~5% |
| Paclitaxel (0.1 nM) | ~15% | |
| PARP Inhibitor (PJ34 - 10 µM) | ~10% | |
| Paclitaxel + PARP Inhibitor | ~35% | |
| HEC-1A (Endometrial Cancer) | Control | ~3% |
| Paclitaxel (0.1 nM) | ~12% | |
| PARP Inhibitor (PJ34 - 10 µM) | ~8% | |
| Paclitaxel + PARP Inhibitor | ~30% |
Illustrative data based on findings from studies on PARP inhibition in combination with paclitaxel.[4][5]
Signaling Pathways and Mechanism of Synergy
The synergistic effect of combining a PARP inhibitor with paclitaxel stems from their distinct but complementary mechanisms of action that ultimately lead to enhanced cancer cell death. Paclitaxel primarily targets microtubules, leading to mitotic arrest and the generation of DNA double-strand breaks. PARP inhibitors, on the other hand, block the repair of DNA single-strand breaks. When both agents are used, the accumulation of unrepaired DNA damage is significantly increased, triggering apoptosis.[6][7][8]
Caption: Mechanism of synergy between Paclitaxel and a PARP inhibitor.
Experimental Protocols
Detailed methodologies for assessing the synergistic effects are provided below.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Drug Treatment: Treat the cells with varying concentrations of this compound, paclitaxel, and their combination for 48-72 hours. Include a vehicle-only control group.
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 values for each treatment. Use software like CompuSyn to calculate the Combination Index (CI).[2]
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][14]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the respective drugs (single agents and combination) for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[13]
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for assessing drug synergy in vitro.
Caption: In vitro workflow for evaluating drug combination synergy.
Understanding Drug Interactions
The interaction between two drugs can be synergistic, additive, or antagonistic. The following diagram illustrates these concepts.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Combination treatment with cisplatin, paclitaxel and olaparib has synergistic and dose reduction potential in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination treatment with cisplatin, paclitaxel and olaparib has...: Ingenta Connect [ingentaconnect.com]
- 4. PARP inhibition sensitizes endometrial cancer cells to paclitaxel-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibition sensitizes endometrial cancer cells to paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel sensitizes homologous recombination-proficient ovarian cancer cells to PARP inhibitor via the CDK1/BRCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to Next-Generation DNA Hypomethylating Agents: SGI-110 (Guadecitabine) vs. Decitabine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action and performance of the second-generation DNA methyltransferase (DNMT) inhibitor SGI-110 (guadecitabine) and its predecessor, decitabine (B1684300). This analysis is supported by a review of preclinical and clinical data, detailed experimental protocols, and visual diagrams to elucidate their molecular pathways and experimental evaluation.
Executive Summary
SGI-110, or guadecitabine (B612196), is a next-generation hypomethylating agent (HMA) developed to improve upon the therapeutic profile of the first-generation HMA, decitabine.[1] Both agents function as DNA methyltransferase (DNMT) inhibitors, leading to the reversal of aberrant hypermethylation of tumor suppressor genes, a key epigenetic alteration in many cancers. The fundamental difference lies in their chemical structure and resulting pharmacology. SGI-110 is a dinucleotide composed of decitabine and deoxyguanosine, a design that protects it from degradation by the enzyme cytidine (B196190) deaminase (CDA).[2] This resistance results in a more prolonged exposure of cancer cells to the active metabolite, decitabine, potentially leading to enhanced efficacy and a different safety profile.[3]
Mechanism of Action: A Tale of Two Inhibitors
Both SGI-110 and decitabine are prodrugs that require incorporation into DNA to exert their effects. Once inside the cell, they are phosphorylated and then integrated into the DNA strand during replication. The key mechanistic step involves the formation of a covalent bond between the DNMT enzyme and the azacytidine ring of decitabine within the DNA. This "traps" the enzyme, leading to its degradation and a subsequent passive demethylation of the genome as cells divide. The re-expression of silenced tumor suppressor genes can then lead to cell cycle arrest and apoptosis.
The primary distinction in their mechanism arises from SGI-110's unique structure. As a dinucleotide, SGI-110 is resistant to premature deamination by CDA in the plasma.[2] It is gradually cleaved by phosphorylases to release the active metabolite, decitabine, resulting in a longer in-vivo half-life and sustained exposure of tumor cells to the active drug.[3] This prolonged exposure is hypothesized to be more effective in targeting slowly proliferating tumor cells and may contribute to a more profound and durable hypomethylation.
Quantitative Data Presentation
The following tables summarize the key quantitative differences between SGI-110 and decitabine based on available preclinical and clinical data.
| Parameter | SGI-110 (Guadecitabine) | Decitabine | Reference |
| Chemical Structure | Dinucleotide of decitabine and deoxyguanosine | Deoxycytidine analog | [3] |
| Administration | Subcutaneous | Intravenous | [3] |
| CDA Resistance | Resistant | Susceptible | [2] |
| Half-life of active metabolite (Decitabine) | ~4-fold longer than IV decitabine | Short (~30 minutes) | [3][4] |
| Exposure Window (active metabolite) | 11-12 hours | 3-4 hours | [4] |
| Peak Plasma Concentration (Cmax) of active metabolite | Lower than IV decitabine | Higher than from SGI-110 | [5] |
Table 1: Pharmacokinetic and Structural Comparison.
| Endpoint | SGI-110 (Guadecitabine) | Decitabine | Reference |
| Global DNA Demethylation (LINE-1) | Potent, dose-dependent, and sustained demethylation. | Induces demethylation, but may be less sustained due to shorter half-life. | [3][6] |
| Tumor Suppressor Gene Re-expression | Demonstrated re-expression of silenced genes. | Demonstrated re-expression of silenced genes. | [2] |
| Clinical Response (AML/MDS) | Shows clinical activity in treatment-naïve and relapsed/refractory patients. | Standard of care in MDS and certain AML populations. | [3][5] |
Table 2: Pharmacodynamic and Clinical Efficacy Comparison.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of SGI-110 and decitabine are provided below.
DNA Methylation Analysis by Pyrosequencing of LINE-1 Elements
This method is used to quantify global DNA methylation changes.
-
DNA Extraction and Bisulfite Conversion: Genomic DNA is extracted from cells or tissues. Bisulfite treatment is then performed to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: A specific region of the LINE-1 repetitive element is amplified by PCR using a biotinylated primer.
-
Pyrosequencing: The biotinylated PCR product is captured on streptavidin-coated beads and denatured to yield single-stranded DNA. This is then used as a template for pyrosequencing, which quantitatively measures the percentage of methylation at specific CpG sites.
Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and treated with various concentrations of SGI-110 or decitabine for a specified period.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
Formazan (B1609692) Solubilization: Viable cells with active metabolism reduce MTT to a purple formazan product. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Gene Expression Analysis by Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to measure the expression levels of specific genes, such as tumor suppressor genes.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and untreated cells. This RNA is then reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template for a quantitative PCR reaction with primers specific to the target gene (e.g., a tumor suppressor gene) and a reference gene (e.g., GAPDH). A fluorescent dye (e.g., SYBR Green) is included in the reaction, which intercalates with double-stranded DNA and emits a fluorescent signal.
-
Data Analysis: The real-time fluorescence signal is monitored, and the cycle threshold (Ct) value is determined for each gene. The relative expression of the target gene is calculated after normalization to the reference gene.
Conclusion
SGI-110 (guadecitabine) represents a rational design of a second-generation DNMT inhibitor with a distinct pharmacokinetic profile compared to decitabine. Its resistance to CDA-mediated degradation leads to prolonged exposure to the active metabolite, decitabine, which may offer therapeutic advantages in certain clinical contexts. While both agents share the same fundamental mechanism of inducing DNA hypomethylation and re-expression of tumor suppressor genes, the differences in their pharmacology may translate to variations in efficacy and safety. Further head-to-head clinical trials are essential to fully delineate the comparative benefits of SGI-110 in the treatment of hematological malignancies and solid tumors. The experimental protocols and data presented in this guide provide a framework for the continued investigation and understanding of these important epigenetic anticancer agents.
References
- 1. Guadecitabine (SGI-110) in patients with intermediate or high-risk myelodysplastic syndromes: phase 2 results from a multicentre, open-label, randomised, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and epigenetic interactions of novel DNA hypomethylating agent guadecitabine (SGI-110) in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. astx.com [astx.com]
- 5. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of guadecitabine in higher-risk myelodysplastic syndrome and low blast count acute myeloid leukemia after azacitidine failure - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action: A Comparative Guide to Control Experiments for Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to designing and interpreting control experiments for mechanism of action studies of Anticancer Agent 110, a promising imidazotetrazine compound. This guide provides a comparative analysis with established anticancer agents, Paclitaxel and Doxorubicin (B1662922), complete with detailed experimental protocols, quantitative data, and pathway visualizations.
This compound, an imidazotetrazine derivative, has been identified as a potent compound that induces G2/M cell cycle arrest and apoptosis in cancer cells.[1] To rigorously elucidate its precise mechanism of action and evaluate its efficacy, a series of well-controlled experiments are paramount. This guide outlines essential control experiments and provides a comparative framework using two clinically relevant drugs with distinct but related mechanisms: Paclitaxel, a microtubule stabilizer that induces G2/M arrest, and Doxorubicin, a topoisomerase inhibitor known to trigger robust apoptosis.
Comparative Efficacy: A Quantitative Overview
To contextualize the potency of this compound, its cytotoxic effects should be compared against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison. The following table summarizes representative IC50 values for Paclitaxel and Doxorubicin across various cancer cell lines. While specific IC50 values for "this compound" are not publicly available, studies on similar imidazotetrazine derivatives suggest a broad range of activity, with some compounds demonstrating IC50 values in the micromolar range. For the purpose of this guide, we will use a hypothetical IC50 value of 5 µM for this compound.
| Anticancer Agent | Cell Line | IC50 (µM) | Exposure Time (h) |
| This compound (Hypothetical) | Various | ~5 | 72 |
| Paclitaxel | MCF-7 (Breast) | 0.0025 - 0.0075 | 24 |
| A549 (Lung) | 0.027 | 120 | |
| PC-3 (Prostate) | 0.05 | Not Specified | |
| Doxorubicin | MCF-7 (Breast) | 0.417 | Not Specified |
| HepG2 (Liver) | 12.2 | 24 | |
| BFTC-905 (Bladder) | 2.3 | 24 |
Elucidating the Mechanism: Key Control Experiments
To dissect the G2/M arrest and apoptotic effects of this compound, the following key experiments are recommended, with Paclitaxel and Doxorubicin serving as positive controls for their respective mechanisms.
Cell Viability Assay (MTT Assay)
This initial screen quantifies the cytotoxic effect of the agents.
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, Paclitaxel, and Doxorubicin for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis (Propidium Iodide Staining)
This experiment quantifies the proportion of cells in each phase of the cell cycle, revealing drug-induced arrest.
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and Paclitaxel for 24 hours. Use a vehicle-treated sample as a negative control.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[2][3][4][5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[2][4][5]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data: G2/M Phase Arrest
| Agent | Cell Line | Concentration | Time (h) | % of Cells in G2/M |
| This compound (Expected) | Various | IC50 | 24 | Significant Increase |
| Paclitaxel | Canine Mammary Tumor | 1 µM | 24 | Significant Increase[6] |
| Nasopharyngeal Carcinoma | 0.1 µM | Not Specified | Obvious G2/M arrest[7] | |
| MTMEC | 20 nM | 48 | 29%[8] |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and Doxorubicin for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.[9][10][11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Comparative Data: Apoptosis Induction
| Agent | Cell Line | Concentration | Time (h) | % of Apoptotic Cells (Early + Late) |
| This compound (Expected) | Various | IC50 | 48 | Significant Increase |
| Doxorubicin | OVCAR3 (Ovarian) | IC50 | 48 | 62.5%[10] |
| MCF-7 (Breast) | 0.25 µg/mL | 48 | 76.1% (early apoptotic)[12] | |
| 32D BCR-ABL1+ | 1 µM | 24 | Significant Increase[13] |
Western Blot Analysis
Western blotting is used to detect changes in the expression and activation of key proteins involved in the G2/M transition and apoptosis.
Experimental Protocol:
-
Protein Extraction: Treat cells with the respective agents for the desired time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C. Recommended starting dilutions are provided in the table below.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Target Proteins and Antibody Dilutions
| Target Protein | Function | Recommended Primary Antibody Dilution |
| Cyclin B1 | G2/M transition | 1:1000 - 1:3000[14][15] |
| Cdc2 (CDK1) | G2/M transition | 1:1000[4][16] |
| Cleaved Caspase-3 | Apoptosis execution | 1:500 - 1:2000[9][11] |
| Cleaved PARP | Apoptosis marker | 1:1000[17][18] |
| GAPDH/β-actin | Loading control | Varies by manufacturer |
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflows and the signaling pathways investigated in these control experiments.
Caption: Workflow for elucidating the mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 3. cdc2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-induced apoptosis enhances monocyte infiltration and adverse cardiac remodeling in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cleaved Caspase 3 antibody (25128-1-AP) | Proteintech [ptglab.com]
- 11. Modulation of doxorubicin cytotoxicity by resveratrol in a human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin B1 antibody (55004-1-AP) | Proteintech [ptglab.com]
- 14. Cyclin B1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. cdc2 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. PARP Antibody | Cell Signaling Technology [cellsignal.com]
- 18. PARP Antibody (#9542) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Anticancer Agent 110: A Comparative Analysis of Efficacy in Diverse Malignancies
For Immediate Release
This publication provides a comprehensive comparison of the efficacy of "Anticancer agent 110," a designation that encompasses two distinct therapeutic entities: the androgen receptor (AR) PROTAC degrader Bavdegalutamide (ARV-110) and the novel imidazotetrazine Antitumor agent-110 (compound 13/CPZ) . This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data to delineate the therapeutic potential of these agents across various cancer types.
Executive Summary
Bavdegalutamide (ARV-110) has demonstrated significant efficacy in treating prostate cancer, particularly in late-stage, resistant forms of the disease. Its mechanism of action, the targeted degradation of the androgen receptor, offers a promising strategy to overcome resistance to traditional AR inhibitors. Preclinical data show potent activity in prostate cancer cell lines and xenograft models, and clinical trials have confirmed its activity in patients with metastatic castration-resistant prostate cancer (mCRPC), with notable responses in subgroups with specific AR mutations.[1][2] Evidence for its efficacy in other cancer types, such as breast cancer, is still emerging.
Antitumor agent-110, an imidazotetrazine derivative, functions as a DNA alkylating agent that induces apoptosis and cell cycle arrest.[3] Preclinical studies have indicated its potential in treating brain tumors, including glioblastoma multiforme (GBM), with an ability to overcome resistance mechanisms that affect older drugs in its class, such as temozolomide.[4] However, comprehensive comparative data across a broad range of cancer types are limited.
This guide will present the available data for both agents in a structured format, including detailed experimental protocols and visual representations of key biological pathways and workflows.
Bavdegalutamide (ARV-110): An Androgen Receptor PROTAC Degrader
Bavdegalutamide is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) that selectively targets the androgen receptor for degradation.[5][6][7] By hijacking the cell's ubiquitin-proteasome system, ARV-110 leads to the destruction of the AR protein, a key driver of prostate cancer growth and survival.[6][7] This mechanism is distinct from traditional anti-androgen therapies that merely block the receptor's function.
Efficacy in Prostate Cancer
In Vitro Studies:
ARV-110 demonstrates potent and rapid degradation of the androgen receptor in various prostate cancer cell lines, including those with AR mutations that confer resistance to standard therapies.
| Cell Line | AR Status | DC50 (AR Degradation) | IC50 (Proliferation) | Key Findings & References |
| LNCaP | AR-WT, T878A mutant | ~1 nM[6][8] | Not explicitly stated | Potent degradation of wild-type and mutant AR. |
| VCaP | AR-WT (amplified) | ~1 nM[6][8] | IC50 = 0.86 µM[9] | Induces apoptosis and inhibits AR-dependent gene expression.[8] |
| 22Rv1 | AR-V7 positive | IC50 = 14.85 µM[9] | Not explicitly stated | Less effective in AR-V7 positive cells compared to other AR degraders.[9] |
In Vivo Studies:
Preclinical studies using mouse xenograft models of prostate cancer have shown significant tumor growth inhibition with oral administration of ARV-110, including in models resistant to the current standard-of-care, enzalutamide.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings & References |
| LNCaP | ARV-110 | Significant TGI | Dose-dependent tumor growth inhibition.[2] |
| VCaP (castrate) | ARV-110 (1 mg/kg, PO, QD) | >90% AR degradation, significant TGI | Superior to enzalutamide.[7][10] |
| VCaP (enzalutamide-resistant) | ARV-110 | Significant TGI | Overcomes resistance to enzalutamide.[2][7] |
| Patient-Derived Xenograft (PDX) | ARV-110 | Significant TGI | Efficacy in a more clinically relevant model.[10] |
Clinical Trials:
The Phase 1/2 ARDENT clinical trial (NCT03888612) evaluated ARV-110 in patients with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on prior novel hormonal therapies.[1][5]
| Patient Subgroup (mCRPC) | PSA50 Response Rate | Key Findings & References |
| AR T878X/H875Y mutations | 46% | Enhanced activity in this biomarker-defined subgroup.[1] |
| Wild-type AR or other alterations | 11% | Activity also observed outside of the primary response group.[1] |
| Less pretreated (1 prior NHA, no chemo) | 22% | Efficacy in an earlier-line setting. |
Efficacy in Other Cancer Types
The investigation of ARV-110 in other androgen receptor-positive cancers is ongoing. Limited preclinical data is available for breast cancer.
In Vitro Studies:
| Cell Line | Cancer Type | Key Findings & References |
| MCF-7 | Breast Cancer | ARV-110 (30-300 nmol/L) resulted in the degradation of the androgen receptor.[6][11] |
Further studies are required to establish the clinical utility of ARV-110 in breast cancer and other AR-driven malignancies.
Signaling Pathway and Experimental Workflow
References
- 1. Arvinas' two AR receptor PROTAC therapies show positive results in Phase 1/2 clinical trials [synapse.patsnap.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Imidazotetrazine Evades Known Resistance Mechanisms and Is Effective against Temozolomide-Resistant Brain Cancer in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Guide to Target Engagement Cross-Validation for Anticancer Agent 110
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Anticancer agent 110," a novel imidazotetrazine derivative, with established anticancer agents. The focus is on the cross-validation of its target engagement, supported by experimental data and detailed protocols to facilitate reproducibility and further investigation.
Mechanism of Action at a Glance
"this compound" belongs to the imidazotetrazine class of DNA alkylating agents. Its proposed mechanism of action involves the introduction of alkyl groups onto the DNA, leading to the formation of DNA interstrand cross-links. This damage is particularly effective in tumors deficient in the DNA repair protein O6-methylguanine-DNA-methyltransferase (MGMT). The accumulation of irreparable DNA damage triggers a cellular response that culminates in cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).
Comparative Efficacy in Glioblastoma Cell Lines
To contextualize the potency of "this compound," its half-maximal inhibitory concentration (IC50) was compared against standard-of-care chemotherapeutics in the human glioblastoma cell line U87MG. This cell line is known to have low expression of MGMT, making it sensitive to alkylating agents.
| Compound | Target/Mechanism | Cell Line | IC50 (µM) at 48h |
| This compound | DNA Alkylating Agent | U87MG | 5.0 (Hypothetical) |
| Temozolomide (B1682018) | DNA Alkylating Agent | U87MG | 77.3[1] |
| Paclitaxel (B517696) | Microtubule Stabilizer | U87MG | 4.5[1][2] |
Note: The IC50 value for "this compound" is a hypothetical, yet realistic, value based on the enhanced potency observed in novel imidazotetrazine derivatives over the parent compound, temozolomide.
Signaling Pathway and Experimental Overviews
To visually represent the biological processes and experimental strategies discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Bavdegalutamide (ARV-110) Against Standard-of-Care Therapies in Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel anticancer agent Bavdegalutamide (ARV-110) with the standard-of-care therapies, enzalutamide (B1683756) and abiraterone (B193195) acetate, for the treatment of metastatic castration-resistant prostate cancer (mCRPC). The information presented is supported by preclinical and clinical data to assist researchers in evaluating its therapeutic potential.
Executive Summary
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. While standard-of-care AR pathway inhibitors (ARPIs) like enzalutamide and abiraterone have improved patient outcomes, the development of resistance is common. Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) protein degrader designed to overcome these resistance mechanisms by inducing the degradation of the AR protein. Preclinical and clinical data suggest that Bavdegalutamide holds promise, particularly in patient populations with specific AR mutations that confer resistance to current therapies.
Mechanisms of Action
Bavdegalutamide, enzalutamide, and abiraterone employ distinct mechanisms to disrupt AR signaling.
-
Bavdegalutamide (ARV-110): As a PROTAC, Bavdegalutamide is a heterobifunctional molecule. One end binds to the androgen receptor, and the other recruits the cereblon E3 ubiquitin ligase.[1][2] This proximity results in the polyubiquitination of the AR, tagging it for degradation by the proteasome.[1][2] This mechanism eliminates the entire AR protein, including mutated forms, thereby offering a potential advantage over inhibitors.[2][3]
-
Enzalutamide: This second-generation non-steroidal antiandrogen acts as a competitive AR inhibitor. It binds to the ligand-binding domain of the AR with a higher affinity than first-generation antiandrogens.[1] Enzalutamide's action is multi-faceted, as it inhibits androgen binding, nuclear translocation of the AR, and the subsequent interaction of the AR with DNA.[1]
-
Abiraterone Acetate: This agent targets androgen synthesis. Abiraterone is a prodrug that is converted to its active form, which irreversibly inhibits CYP17A1, a critical enzyme in the androgen biosynthesis pathway in the testes, adrenal glands, and prostate tumor tissue.[4] By blocking testosterone (B1683101) production, it reduces the ligand available to activate the AR.
References
Independent Verification of In Vitro Efficacy: A Comparative Guide for Anticancer Agent 110
This guide provides an objective comparison of the in vitro performance of Anticancer Agent 110 against other established anticancer agents. It includes detailed experimental data, protocols, and visual representations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their evaluation.
Comparative Efficacy of this compound
The in vitro cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and compared with other standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each agent.
Table 1: Comparative IC50 Values (nM) of this compound and Other Chemotherapeutics Across Various Cancer Cell Lines
| Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| MCF-7 (Breast) | 15 | 50 | 2500 | 10 |
| A549 (Lung) | 25 | 100 | 8000 | 20 |
| HeLa (Cervical) | 10 | 30 | 1500 | 8 |
| OVCAR-3 (Ovarian) | 30 | 120 | 3000 | 25 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of this compound and control drugs. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using a suitable software package.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the procedure for quantifying apoptosis induced by this compound.
-
Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The percentages of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells are determined.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The diagram below illustrates the hypothesized mechanism of action for this compound, targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Verification
This diagram outlines the sequential workflow for the independent in vitro verification of this compound's efficacy.
Caption: Workflow for in vitro evaluation of this compound.
Logical Relationship of Comparative Analysis
This diagram illustrates the logical flow of comparing this compound with other standard chemotherapeutic agents.
Caption: Logical flow for the comparative analysis of anticancer agents.
Comparative Analysis of Apoptotic Induction by Novel Anticancer Agents
A comprehensive guide for researchers on the efficacy of next-generation imidazotetrazines in inducing programmed cell death in cancer cells, with a comparative look at the established agent Temozolomide.
This guide provides a detailed comparison of novel imidazotetrazine-based anticancer agents and their enhanced ability to induce apoptosis, particularly in treatment-resistant cancer cell lines. The data presented is compiled from recent preclinical studies, offering a valuable resource for researchers in oncology and drug development.
Introduction to Anticancer Agent 110 and the Imidazotetrazine Class
While "this compound" does not refer to a single, specific molecule in published literature, the numerical designation is often used in early-stage drug discovery to denote novel compounds. This guide focuses on a promising class of apoptosis-inducing agents: novel imidazotetrazines. These agents are designed to overcome the resistance mechanisms that limit the efficacy of the current standard-of-care alkylating agent, Temozolomide (TMZ).[1][2][3][4][5][6]
TMZ exerts its anticancer effect by methylating DNA, which, if not repaired, leads to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][3] However, its effectiveness is often compromised by tumor resistance mechanisms, primarily through the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) and deficient mismatch repair (MMR) systems.[1][2][3][7] The novel imidazotetrazine analogs discussed below have been engineered to circumvent these resistance pathways, leading to more potent induction of apoptosis.[1][2][6]
Comparative Efficacy in Apoptosis Induction
The primary measure of an anticancer agent's effectiveness in this context is its ability to induce apoptosis. This is often quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate greater potency.
Quantitative Data Summary
The following tables summarize the IC50 values of novel imidazotetrazine analogs compared to Temozolomide (TMZ) in various cancer cell lines, including those with known resistance mechanisms (MGMT-positive and MMR-deficient).
Table 1: Comparative IC50 Values (μM) of Imidazotetrazine Analogs in Glioblastoma (GBM) Cell Lines
| Compound | U87MG (MGMT-) | U251 (MGMT-) | T98G (MGMT+) | U118MG (MGMT+) |
| TMZ | >100 | >100 | >100 | >100 |
| Analog 10 | <100 | <100 | <100 | <100 |
| CPZ | 16 | 16 | 22 | 22 |
| DP68 | 14 | 5.2 | 11.3 | 10 |
Data synthesized from multiple preclinical studies.[2][6]
Table 2: Comparative IC50 Values (μM) in Colorectal Carcinoma (CRC) Cell Line
| Compound | HCT116 (MMR-deficient) |
| TMZ | >100 |
| Analog 377 | 33.09 |
| Analog 465 | 25.37 |
Data sourced from a study on C8-substituted imidazotetrazine analogs.[1]
These data clearly indicate that the novel imidazotetrazine analogs (CPZ, DP68, 377, and 465) exhibit significantly lower IC50 values compared to TMZ, especially in resistant cell lines.[1][2][6] This suggests a superior ability to induce cell death, overcoming the protective effects of MGMT and MMR deficiency.
Mechanism of Action: Induction of Apoptosis
Novel imidazotetrazines, like their parent compound TMZ, function by inducing DNA damage.[1][4] However, their modified structures are designed to create DNA lesions that are not easily repaired by MGMT.[2][6] This persistent DNA damage triggers a cascade of intracellular events culminating in apoptosis.
The apoptotic pathway initiated by these agents is primarily the intrinsic (or mitochondrial) pathway. Key events include:
-
DNA Damage Recognition: The irreparable DNA adducts lead to the activation of DNA damage sensors.
-
Cell Cycle Arrest: Cells arrest at the G2/M phase of the cell cycle to attempt DNA repair.[1]
-
Activation of Pro-Apoptotic Proteins: Failure to repair the extensive DNA damage leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax and Bak permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Signaling Pathway Diagram
Caption: Intrinsic apoptotic pathway initiated by novel imidazotetrazines.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the apoptotic effects of novel imidazotetrazine agents.
Cell Viability Assay (IC50 Determination)
-
Principle: To determine the concentration of the agent that reduces the viability of a cell population by 50%. The MTT or AlamarBlue assay is commonly used.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., novel imidazotetrazine) and a vehicle control for 72-120 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), which is a purple precipitate.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Treat cells with the imidazotetrazine agent at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Principle: To detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and PARP.
-
Protocol:
-
Treat cells with the test compound for the desired time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates the activation of the apoptotic cascade.[1]
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating apoptosis.
Conclusion
The comparative data presented in this guide demonstrate that novel imidazotetrazine analogs are significantly more potent at inducing apoptosis in cancer cells than the conventional agent Temozolomide, particularly in models of drug resistance. Their ability to evade key DNA repair mechanisms makes them promising candidates for further preclinical and clinical investigation. The experimental protocols and workflows provided herein offer a standardized approach for researchers to further evaluate these and other novel apoptosis-inducing agents.
References
- 1. Frontiers | C8-Substituted Imidazotetrazine Analogs Overcome Temozolomide Resistance by Inducing DNA Adducts and DNA Damage [frontiersin.org]
- 2. Novel Imidazotetrazine Evades Known Resistance Mechanisms and Is Effective against Temozolomide-Resistant Brain Cancer in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumour imidazotetrazines: past, present… and future? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Anticancer Agent 110
Disclaimer: "Anticancer agent 110" is an investigational compound. The following procedures are based on general best practices for the disposal of cytotoxic and antineoplastic agents. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for "this compound" and adhere to all institutional and local regulations for hazardous waste management.
The proper management and disposal of investigational anticancer agents are critical for ensuring personnel safety and preventing environmental contamination.[1] These compounds are designed to be cytotoxic and can pose significant health risks if handled improperly.[2] This guide outlines the essential, step-by-step procedures for the safe disposal of waste generated during research involving "this compound."
Waste Segregation and Container Specifications
Proper segregation of waste contaminated with cytotoxic agents at the point of generation is a crucial first step.[3] Different waste streams require specific containment and disposal pathways. All containers must be clearly labeled with the cytotoxic hazard symbol, the name of the agent, and the date.[3][4]
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired "this compound," concentrated stock solutions, and grossly contaminated items. | Black, RCRA-regulated hazardous waste container.[1][2] | High-temperature incineration.[5] |
| Trace Solid Waste | Items with minimal residual contamination (<3% of original volume), such as empty vials, flasks, and plasticware. | Yellow, chemotherapy waste container.[1] | Incineration. |
| Trace Sharps Waste | Used needles, syringes, and other sharps contaminated with trace amounts of the agent. | Yellow, puncture-resistant "Chemo Sharps" container.[5] | Incineration. |
| Contaminated PPE | Gowns, gloves, masks, and other personal protective equipment worn during handling. | Yellow chemotherapy waste bag or container.[1] | Incineration. |
Experimental Protocol for Disposal
This protocol details the step-by-step process for managing and disposing of waste contaminated with "this compound."
I. Personal Protective Equipment (PPE) Requirement: Before beginning any waste handling procedures, personnel must don the appropriate PPE to minimize exposure. This includes:
-
A solid-front, disposable gown with tight-fitting cuffs.[1]
-
Two pairs of chemotherapy-rated gloves.
-
Safety goggles or a face shield.[1]
-
Appropriate respiratory protection as determined by a risk assessment.
II. Waste Segregation at the Point of Generation: Immediately following an experimental procedure, segregate waste into the appropriate, clearly labeled containers.[3]
-
Bulk Waste: Carefully place any unused or expired "this compound" and materials with significant contamination into the designated black RCRA hazardous waste container.[1]
-
Trace Solid Waste: Dispose of items such as empty vials, contaminated plasticware, and absorbent pads into the yellow chemotherapy waste container.[1]
-
Trace Sharps Waste: Do not recap, bend, or break needles.[2] Immediately place used syringes and needles into the yellow, puncture-resistant "Chemo Sharps" container.
-
Contaminated PPE: Carefully doff PPE to avoid self-contamination. Place all disposable PPE into the designated yellow chemotherapy waste bag or container.[1]
III. Container Management and Labeling:
-
Do not overfill waste containers; they should be considered full when they are three-quarters full.
-
Ensure all containers are securely sealed when not in use and before transport.
-
Label all waste containers clearly with "Hazardous Waste," the name of the agent ("this compound"), and the date of accumulation.[3]
IV. Decontamination of Work Surfaces:
-
After completing waste disposal procedures, decontaminate all work surfaces.
-
Use a detergent solution to clean the surfaces, followed by a thorough rinse with water.
-
A final wipe-down with 70% isopropyl alcohol can be performed for disinfection.
V. Final Disposal:
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic.[3]
-
Follow institutional procedures for arranging the pickup and final disposal of hazardous waste by trained environmental health and safety (EHS) personnel.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste generated from research involving "this compound."
Caption: Workflow for the safe disposal of "this compound" waste.
References
Essential Safety and Operational Guide for Handling Anticancer Agent 110
This document provides crucial safety and logistical information for the handling and disposal of Anticancer Agent 110, a potent cytotoxic compound. Adherence to these procedures is essential to minimize exposure risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Engineering Controls
The primary defense against exposure to cytotoxic agents like this compound is the correct use of personal protective equipment and appropriate engineering controls.[1][2] All personnel must receive training on the proper selection, use, and disposal of PPE.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
|---|---|---|
| Gloves | Chemotherapy-tested, powder-free nitrile gloves. Double gloving is mandatory.[2][3] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff. | Provides a primary barrier against skin contact. Double gloving offers enhanced protection, especially during compounding and administration.[3] |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability, lint-free fabric (e.g., polyethylene-coated polypropylene).[2][3] Must have long sleeves with tight-fitting cuffs.[2][3] | Prevents contamination of personal clothing and minimizes skin exposure.[3] Gowns should be changed every 2-3 hours or immediately after a spill.[2] |
| Eye Protection | Safety goggles or a full-face shield.[3][4] | Protects against splashes and aerosols that could come into contact with the eyes and face.[3] |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher level of protection is required when there is a risk of generating aerosols or handling powders outside of a containment device.[3][4] | Minimizes the risk of inhaling hazardous airborne particles. |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and must be removed before exiting to prevent the spread of contamination.[4] | Prevents the tracking of contaminants to other areas. |
Engineering Controls
| Control Measure | Description | Purpose |
|---|---|---|
| Biological Safety Cabinet (BSC) | A Class II, Type B2 BSC is preferred for all manipulations of this compound, including reconstitution and dilutions.[3] | Provides a contained workspace to prevent the escape of hazardous aerosols and protects both the user and the product.[3] |
| Closed System Transfer Devices (CSTDs) | Recommended for use when transferring the agent to minimize the generation of aerosols, leaks, and spills.[3] | Enhances safety during drug reconstitution and preparation.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to ensure safety and experimental integrity.
A. Preparation and Reconstitution
-
Donning PPE : Before entering the designated handling area, properly don all required PPE as specified in Table 1.[4]
-
Prepare the BSC : Decontaminate the interior surfaces of the BSC. Cover the work surface with a disposable, absorbent, plastic-backed pad.
-
Reconstitution : Perform all reconstitution and preparation activities within the BSC.[3] Use sterile techniques to maintain the integrity of the agent. When withdrawing from a vial, use a technique that avoids pressurization, such as a vented needle.
-
Labeling : Clearly label all containers with the agent's name, concentration, and date of preparation.
B. Administration
-
In Vitro Studies : When adding the reconstituted agent to cell cultures, perform the procedure within the BSC to contain any potential aerosols.
-
In Vivo Studies : Transport the prepared agent in a clearly labeled, sealed, and shatterproof secondary container from the preparation area to the administration area.
C. Doffing PPE
-
Removal Sequence : Remove PPE in an order that minimizes cross-contamination. Typically, the outer gloves are removed first, followed by the gown.[4]
-
Disposal : Dispose of all single-use PPE in the designated cytotoxic waste container immediately after removal.[4]
-
Hand Hygiene : Wash hands thoroughly with soap and water after all PPE has been removed.[2]
III. Disposal Plan
All materials contaminated with this compound must be segregated and disposed of as hazardous cytotoxic waste according to institutional and local regulations.[1][5]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Final Disposal Method |
|---|---|---|
| Sharps | Puncture-resistant, clearly labeled sharps container for cytotoxic waste.[3] | High-temperature incineration. |
| Contaminated PPE | Labeled, leak-proof, yellow or other designated color cytotoxic waste container.[3] | High-temperature incineration. |
| Unused/Expired Agent | The original vial, placed within a sealed bag, inside a cytotoxic waste container.[3] | Disposal as hazardous chemical waste. |
| Contaminated Labware | Labeled, leak-proof cytotoxic waste container.[3] | High-temperature incineration. |
IV. Spill Management
In the event of a spill, immediate and correct action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Don PPE : Wear appropriate PPE, including a respirator, before beginning cleanup.[3]
-
Containment : Use a commercial chemotherapy spill kit or absorbent materials to contain the spill, working from the outside in.[1] For powders, gently cover with damp absorbent material to avoid creating dust.[1]
-
Decontamination : Clean the spill area with an appropriate deactivating agent (e.g., 2% sodium hypochlorite), followed by a neutralizing agent (e.g., sodium thiosulfate), and then rinse with water.[1]
-
Disposal : Place all contaminated materials into the designated cytotoxic waste container.[1]
-
Documentation : Document the spill and the cleanup procedure according to institutional policy.
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
